Product packaging for Pradimicin Q(Cat. No.:CAS No. 141869-53-6)

Pradimicin Q

Cat. No.: B129754
CAS No.: 141869-53-6
M. Wt: 464.4 g/mol
InChI Key: QJLPWVUZFKETMK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin Q is a member of tetracenes and a quinone.
This compound has been reported in Actinomadura verrucosospora with data available.
structure given in first source;  isolated from Actinomadura verrucosospora

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16O10 B129754 Pradimicin Q CAS No. 141869-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141869-53-6

Molecular Formula

C24H16O10

Molecular Weight

464.4 g/mol

IUPAC Name

(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1

InChI Key

QJLPWVUZFKETMK-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Synonyms

Pradimicin Q

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pradimicin Aglycone Core for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed information regarding the specific structure and quantitative data for the Pradimicin Q aglycone core is limited due to the inaccessibility of the primary publication, "this compound, a new pradimicin aglycone, with alpha-glucosidase inhibitory activity" by Sawada Y, et al., published in The Journal of Antibiotics in 1993. This guide provides a comprehensive overview of the pradimicin aglycone core, leveraging publicly available data on closely related analogues, particularly the recently elucidated Pradimicin U, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to Pradimicins and their Aglycone Core

Pradimicins are a class of antibiotics characterized by a unique dihydrobenzo[a]naphthacenequinone aglycone core.[1] This core structure is typically glycosylated and substituted with a D-amino acid.[1] Pradimicins exhibit a range of biological activities, most notably potent antifungal action.[1] Their mechanism of action involves binding to D-mannose residues on the surface of fungal cells in a calcium-dependent manner, leading to membrane disruption and cell death.[1]

The aglycone core itself is a key determinant of the molecule's biological activity. Variations in the substitution pattern on this core can significantly influence the compound's efficacy and spectrum of activity. This compound is described as a pradimicin aglycone with α-glucosidase inhibitory activity, suggesting its potential as a lead compound for the development of antidiabetic agents.

The Pradimicin Aglycone Core Structure: Insights from Pradimicin U

Due to the lack of a publicly available structure for the this compound aglycone, this guide will utilize the recently characterized Pradimicin U aglycone as a representative example of this structural class. Pradimicin U is a novel dihydrobenzo[a]naphthacenequinone isolated from Nonomuraea composti.[2]

Chemical Structure of Pradimicin U:

Caption: Chemical structure of Pradimicin U.

Physicochemical Properties

The physicochemical properties of the pradimicin aglycone core are crucial for its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known properties of Pradimicin U.

PropertyValueReference
Molecular FormulaC₂₆H₁₈O₁₀[2]
Molecular Weight490.42 g/mol [2]
AppearanceDark red solid[2]
SolubilityInsoluble in CHCl₃, acetone; sparingly soluble in MeOH[2]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of natural products. The following tables present the ¹H and ¹³C NMR data for Pradimicin U, which is expected to be very similar to that of the this compound aglycone.

¹H NMR Data of Pradimicin U (in DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
5-OH5.75d5.2
6-OH5.49d4.8
54.95m
64.78m
47.02s
77.32s
107.82d8.4
117.72t7.8
127.42d7.2
1-OH13.48s
9-OH9.85s
14-OH12.85s
2-COOH---
3-CH₃2.35s
11-OCH₃3.95s

¹³C NMR Data of Pradimicin U (in DMSO-d₆)

| Position | δ (ppm) | | Position | δ (ppm) | |---|---|---|---| | 1 | 162.1 | | 8a | 114.2 | | 2 | 108.2 | | 9 | 160.5 | | 3 | 148.9 | | 10 | 122.5 | | 4 | 100.2 | | 11 | 135.2 | | 4a | 132.5 | | 12 | 118.8 | | 5 | 68.9 | | 12a | 133.1 | | 6 | 65.8 | | 13 | 186.9 | | 6a | 139.1 | | 13a | 110.1 | | 7 | 107.5 | | 14 | 161.8 | | 8 | 181.5 | | 3-CH₃ | 20.1 | | 11-OCH₃ | 56.5 | | 2-COOH | 170.8 |

Mass Spectrometry Data of Pradimicin U

Ionization Modem/zFormula
HRESIMS489.0828 [M-H]⁻C₂₆H₁₇O₁₀

Experimental Protocols

Isolation of Pradimicin Aglycones

The following is a general protocol for the isolation of pradimicin aglycones from fermentation broth, based on the method described for Pradimicin U.[2]

Isolation_Workflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Ethyl Acetate Concentration Concentration Extraction->Concentration Rotary Evaporation Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Gradient Elution (Hexane:EtOAc) Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Methanol Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC C18 Column (Acetonitrile:Water) Pure Aglycone Pure Aglycone Preparative HPLC->Pure Aglycone

Caption: General workflow for the isolation of pradimicin aglycones.

Detailed Methodology:

  • Fermentation: Culture the producing microorganism (e.g., Nonomuraea composti) in a suitable production medium.

  • Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Sephadex LH-20 Chromatography: Further purify the active fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable gradient of acetonitrile and water.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HR-ESI-MS).

Synthesis of the Dihydrobenzo[a]naphthacenequinone Core

A general synthetic approach to the pradimicin aglycone core has been described. The key steps involve the construction of the tetracyclic ring system.

Synthesis_Workflow Biaryl Lactone Biaryl Lactone Ring Opening Ring Opening Biaryl Lactone->Ring Opening (R)-valinol Aldehyde Acetal Aldehyde Acetal Ring Opening->Aldehyde Acetal Semi-pinacol Cyclization Semi-pinacol Cyclization Aldehyde Acetal->Semi-pinacol Cyclization SmI₂, BF₃·OEt₂ Tetracyclic Diol Tetracyclic Diol Semi-pinacol Cyclization->Tetracyclic Diol Functional Group\nManipulation Functional Group Manipulation Tetracyclic Diol->Functional Group\nManipulation Dihydrobenzo[a]naphthacenequinone Core Dihydrobenzo[a]naphthacenequinone Core Functional Group\nManipulation->Dihydrobenzo[a]naphthacenequinone Core

Caption: A representative synthetic workflow for the pradimicin aglycone core.

Key Experimental Steps:

  • Diastereoselective Ring-Opening: A biaryl lactone is opened using a chiral nucleophile, such as (R)-valinol, to introduce stereocenters.

  • Stereocontrolled Semi-pinacol Cyclization: The resulting aldehyde acetal undergoes a samarium(II) iodide-mediated semi-pinacol cyclization to form the tetracyclic ABCD ring system.

  • Functional Group Manipulation: Subsequent steps involve the manipulation of functional groups to introduce the desired substitution pattern on the core structure.

α-Glucosidase Inhibition Assay

The following is a representative protocol for determining the α-glucosidase inhibitory activity of a compound, which would be applicable to the this compound aglycone.

Principle: The assay measures the inhibition of the enzyme α-glucosidase, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound aglycone)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Biological Activity and Signaling Pathways

The primary biological activity of pradimicins is their antifungal effect, which is mediated by the binding of the sugar moiety to mannans on the fungal cell wall. However, the discovery of α-glucosidase inhibitory activity in the this compound aglycone suggests an alternative or additional mechanism of action and therapeutic potential.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes. The this compound aglycone's ability to inhibit this enzyme warrants further investigation into its potential as an antidiabetic agent.

Pradimicin Biosynthetic Pathway

Understanding the biosynthetic pathway of pradimicins can provide insights into the generation of novel analogues through genetic engineering of the producing organisms. The biosynthesis of the pradimicin aglycone proceeds through a type II polyketide synthase (PKS) pathway.

Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide Chain Assembly\n(Type II PKS) Polyketide Chain Assembly (Type II PKS) Malonyl-CoA->Polyketide Chain Assembly\n(Type II PKS) Aromatization & Cyclization Aromatization & Cyclization Polyketide Chain Assembly\n(Type II PKS)->Aromatization & Cyclization Early Aglycone Intermediate Early Aglycone Intermediate Aromatization & Cyclization->Early Aglycone Intermediate Tailoring Enzymes\n(Oxidation, Reduction, Methylation) Tailoring Enzymes (Oxidation, Reduction, Methylation) Early Aglycone Intermediate->Tailoring Enzymes\n(Oxidation, Reduction, Methylation) Pradimicin Aglycone Core Pradimicin Aglycone Core Tailoring Enzymes\n(Oxidation, Reduction, Methylation)->Pradimicin Aglycone Core Glycosylation\n(Glycosyltransferases) Glycosylation (Glycosyltransferases) Pradimicin Aglycone Core->Glycosylation\n(Glycosyltransferases) Pradimicin Pradimicin Glycosylation\n(Glycosyltransferases)->Pradimicin

Caption: Simplified biosynthetic pathway of pradimicins.

Conclusion and Future Directions

The pradimicin aglycone core represents a versatile scaffold with significant therapeutic potential. While the primary focus has been on its antifungal activity, the discovery of α-glucosidase inhibition in the this compound aglycone opens up new avenues for research and development in the field of metabolic diseases.

Future research should focus on:

  • Accessing the original publication on this compound to obtain its definitive structure and biological data.

  • Synthesizing the this compound aglycone and a series of analogues to establish a clear structure-activity relationship for α-glucosidase inhibition.

  • Conducting in-depth mechanistic studies to understand how the pradimicin aglycone interacts with α-glucosidase.

  • Evaluating the in vivo efficacy and safety of promising pradimicin aglycone-based α-glucosidase inhibitors in preclinical models of diabetes.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound aglycone core and its analogues. Despite the current limitations in accessing specific data for this compound, the information presented here, drawn from closely related compounds, highlights the promise of this unique chemical scaffold.

References

Pradimicin Q as an Alpha-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin Q, an aglycone derivative of the pradimicin family of antibiotics, deviates from the canonical mechanism of action associated with its parent compounds. While pradimicins are primarily known for their calcium-dependent binding to D-mannose residues on fungal cell walls, leading to membrane disruption, this compound has been identified as a potent inhibitor of α-glucosidase. This technical guide provides an in-depth analysis of the mechanism of action of this compound as an enzyme inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes. This document is intended to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug discovery.

Introduction: The Dual Mechanism of Pradimicins

The pradimicin family of natural products, produced by the actinomycete Actinomadura hibisca, has garnered significant interest for its broad-spectrum antifungal activity. The primary mechanism of action for most pradimicins involves a unique, lectin-like interaction with the fungal cell wall. In the presence of calcium ions, these molecules bind specifically to D-mannose residues of mannoproteins, forming a ternary complex comprised of pradimicin, Ca2+, and the mannoside. This complex formation is believed to disrupt the integrity of the fungal cell membrane, ultimately leading to cell death.

However, research has unveiled a distinct and specific mechanism for one of its derivatives, this compound. This aglycone exhibits potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. This discovery positions this compound as a molecule of interest not only for its antifungal properties but also as a potential lead compound for the development of therapeutics targeting carbohydrate-processing enzymes.

This compound as an α-Glucosidase Inhibitor: Quantitative Analysis

The inhibitory activity of this compound against various glycosidases was first reported by Sawada et al. in 1993. Their findings demonstrated a marked specificity of this compound for α-glucosidase. The 50% inhibitory concentrations (IC50) from this seminal study are summarized in the table below.

EnzymeSourceSubstrateThis compound IC50 (µg/ml)
α-GlucosidaseYeastMaltose0.12
α-GlucosidaseYeastSucrose0.06
InvertaseYeastSucrose0.06
IsomaltaseYeastIsomaltose>100
TrehalaseYeastTrehalose>100
β-GlucosidaseAlmondCellobiose>100
α-AmylaseHog PancreasSoluble Starch>100
β-AmylaseSweet PotatoSoluble Starch>100

Data sourced from Sawada et al., The Journal of Antibiotics, 1993.

These data clearly indicate that this compound is a highly potent and selective inhibitor of yeast α-glucosidase and invertase, with IC50 values in the sub-microgram per milliliter range. In contrast, it shows negligible inhibitory activity against other related enzymes such as isomaltase, trehalase, β-glucosidase, and amylases.

Mechanism of Action: Direct Enzyme Inhibition

Unlike its parent compounds, the primary antifungal mechanism of this compound is not attributed to cell wall disruption. Instead, its activity is linked to the direct inhibition of α-glucosidase. This enzyme plays a critical role in the breakdown of complex carbohydrates into glucose, which is essential for fungal growth and metabolism. By inhibiting this enzyme, this compound effectively starves the fungal cell of a key energy source.

The precise kinetics of this inhibition (i.e., whether it is competitive, non-competitive, or mixed) have not been extensively detailed in the available literature. Further kinetic studies are required to fully elucidate the molecular interactions between this compound and the active site of α-glucosidase.

Experimental Protocols

The following is a detailed methodology for a typical α-glucosidase inhibition assay, based on the principles described in the original research on this compound and other standard protocols.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • Substrates: Maltose, Sucrose

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Glucose oxidase-peroxidase reagent

  • o-Dianisidine

  • Spectrophotometer

Enzyme Inhibition Assay Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare stock solutions of substrates (maltose and sucrose) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

    • Prepare a stock solution of acarbose for use as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • α-Glucosidase solution

      • Varying concentrations of this compound or acarbose.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution (maltose or sucrose) to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement of Glucose Production:

    • Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a strong base).

    • Determine the amount of glucose produced using the glucose oxidase-peroxidase method. Add the glucose oxidase-peroxidase reagent and o-dianisidine to each well.

    • Incubate at 37°C for a set time (e.g., 30 minutes) to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of α-glucosidase activity, from the dose-response curve.

Visualizations

General Mechanism of Pradimicins

Pradimicin_General_Mechanism cluster_fungal_cell Fungal Cell CellWall Cell Wall (with Mannoproteins) TernaryComplex Pradimicin-Ca2+-Mannose Ternary Complex CellWall->TernaryComplex Binds to D-Mannose on CellMembrane Cell Membrane MembraneDisruption Membrane Disruption & Cell Death CellMembrane->MembraneDisruption Pradimicin Pradimicin Pradimicin->TernaryComplex Binds to Calcium Ca2+ Calcium->TernaryComplex Binds to TernaryComplex->MembraneDisruption Leads to

Caption: General mechanism of action for the Pradimicin family of antibiotics.

This compound as an α-Glucosidase Inhibitor

PradimicinQ_Inhibition AlphaGlucosidase α-Glucosidase (Enzyme) Glucose Glucose (Product) AlphaGlucosidase->Glucose Catalyzes conversion to Inhibition Inhibition of Enzyme Activity AlphaGlucosidase->Inhibition Substrate Disaccharide (e.g., Maltose, Sucrose) Substrate->AlphaGlucosidase Binds to PradimicinQ This compound (Inhibitor) PradimicinQ->AlphaGlucosidase Binds to & Inhibits Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PrepareReagents Prepare Enzyme, Substrate, & Inhibitor Solutions Mix Mix Enzyme, Buffer, & Inhibitor (this compound) PrepareReagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction MeasureProduct Measure Glucose Production (Colorimetric Method) StopReaction->MeasureProduct AnalyzeData Calculate % Inhibition & Determine IC50 MeasureProduct->AnalyzeData

Pradimicin Q: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pradimicin Q and the Pradimicin Class

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone, substituted with a D-amino acid and a hexose sugar. This compound is a specific aglycone member of this family. The primary mechanism of action for pradimicins involves a specific binding interaction with terminal D-mannosides on the fungal cell wall. This interaction, which is dependent on the presence of calcium ions, leads to the formation of a ternary complex (D-mannoside-pradimicin-calcium), ultimately disrupting the fungal cell membrane integrity.[1] This unique mode of action confers a broad spectrum of in vitro antifungal activity against various pathogenic fungi.[1]

While potent, members of the pradimicin family, such as Pradimicin A, have demonstrated limited aqueous solubility.[2] For instance, Pradimicin S, a derivative of Pradimicin A, was specifically developed to be a "highly water-soluble" alternative.[2] Similarly, a new analog, Pradimicin U, was found to be insoluble in chloroform and acetone, and only sparingly soluble in methanol.[3] Given that this compound is an aglycone, it is reasonable to hypothesize that it may also exhibit poor solubility in aqueous media, a critical challenge for drug development.

This technical guide provides a comprehensive overview of the recommended experimental protocols for evaluating the solubility and stability of this compound. Due to the limited publicly available data for this compound specifically, the methodologies presented herein are based on established principles for poorly soluble drug candidates and the known characteristics of the broader pradimicin class.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For poorly soluble compounds like those in the pradimicin class, a thorough understanding of their solubility characteristics in various media is essential for formulation development.

Recommended Experimental Protocols for Solubility Determination

The following protocols outline standard methods for assessing the equilibrium and kinetic solubility of a compound like this compound.

2.1.1 Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent system.

  • Materials:

    • This compound (crystalline solid)

    • A range of aqueous and non-aqueous solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Calibrated analytical balance

    • HPLC-UV or other suitable quantitative analytical method

  • Protocol:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

    • Express the solubility in units such as mg/mL or µg/mL.

2.1.2 Kinetic Solubility (Nephelometry)

This high-throughput method assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock, providing an indication of its kinetic solubility.

  • Materials:

    • This compound stock solution in a highly solubilizing solvent (e.g., DMSO)

    • Aqueous buffer solutions (e.g., PBS at various pH values)

    • Microplate nephelometer

    • Multi-well plates (e.g., 96- or 384-well)

    • Automated liquid handling system (recommended for high throughput)

  • Protocol:

    • Prepare a serial dilution of the this compound stock solution.

    • Dispense the aqueous buffer into the wells of a microplate.

    • Add a small volume of the this compound dilutions to the buffer-containing wells.

    • Mix the solutions thoroughly.

    • Measure the light scattering of the samples at various time points using a microplate nephelometer. An increase in light scattering indicates precipitation.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Data Presentation: Solubility of Pradimicin Analogs

While specific data for this compound is not available, the following table summarizes qualitative solubility information for related pradimicin compounds, which can serve as a preliminary reference.

Pradimicin AnalogSolventSolubilityCitation
Pradimicin AAqueous MediaLimited Solubility (≤50 µM)[2]
Pradimicin SWaterHighly Soluble[2]
Pradimicin UChloroformInsoluble[3]
Pradimicin UAcetoneInsoluble[3]
Pradimicin UMethanolSparingly Soluble[3]

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is vital for determining storage conditions, re-test periods, and shelf-life.

Recommended Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines for stability testing and are designed to identify potential degradation pathways and establish a stability-indicating analytical method.

3.1.1 Forced Degradation Studies

Forced degradation (or stress testing) is conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with a suitable acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of this compound with a suitable base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C).

    • Photostability: Expose a solution and solid sample of this compound to light according to ICH Q1B guidelines.

  • Protocol:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the samples to the stress conditions outlined above for various durations.

    • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

    • Analyze the stressed samples using a stability-indicating analytical method (see section 3.1.2).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

3.1.2 Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • A C18 reversed-phase column is a common starting point.

  • Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation between the parent this compound peak and any degradation product peaks observed in the forced degradation samples.

    • Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products.

    • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: General Stability Testing Conditions

The following table outlines the general storage conditions for long-term and accelerated stability testing as per ICH guidelines, which would be applicable to this compound.

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Visualizations

Mechanism of Action of Pradimicins

The following diagram illustrates the proposed mechanism of action for the pradimicin class of antifungals.

Pradimicin_Mechanism Pradimicin Pradimicin TernaryComplex Ternary Complex (Pradimicin-Ca²⁺-Mannoside) Pradimicin->TernaryComplex Calcium Ca²⁺ Calcium->TernaryComplex Mannoside D-Mannoside on Fungal Cell Wall Mannoside->TernaryComplex MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption leads to FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath results in

Caption: Proposed mechanism of action for pradimicin antifungal activity.

Experimental Workflow for Solubility Studies

This diagram outlines the key steps in determining the equilibrium and kinetic solubility of this compound.

Solubility_Workflow cluster_equilibrium Equilibrium Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) E1 Add excess this compound to solvent E2 Equilibrate (24-72h) with shaking E1->E2 E3 Separate solid and supernatant E2->E3 E4 Quantify concentration in supernatant (e.g., HPLC) E3->E4 K1 Prepare serial dilution of this compound stock K2 Add to aqueous buffer in microplate K1->K2 K3 Measure light scattering over time K2->K3 K4 Determine precipitation point K3->K4

Caption: Workflow for equilibrium and kinetic solubility determination.

Logical Flow of a Stability-Indicating Method Development

This diagram illustrates the logical progression for developing a stability-indicating analytical method for this compound.

Stability_Method_Workflow Start Start: this compound API ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation GenerateSamples Generate Stressed Samples with Degradation Products ForcedDegradation->GenerateSamples MethodDevelopment HPLC Method Development (Column, Mobile Phase, etc.) GenerateSamples->MethodDevelopment Separation Achieve Separation of this compound from Degradation Products MethodDevelopment->Separation Separation->MethodDevelopment Unsuccessful MethodValidation Method Validation (ICH Q2) Separation->MethodValidation Successful FinalMethod Final Stability-Indicating Method MethodValidation->FinalMethod

Caption: Logical flow for developing a stability-indicating assay.

Conclusion

References

Spectroscopic and Spectrometric Characterization of Pradimicins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of polyketide antibiotics known for their potent antifungal activity. Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell surface in a calcium-dependent manner, has made them a subject of significant interest in the development of new antifungal agents.[1] This technical guide provides an in-depth overview of the spectroscopic and spectrometric analysis of Pradimicins, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data for Pradimicin Q is not publicly available, this guide outlines the general methodologies and expected spectral characteristics based on the analysis of other Pradimicin family members.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial technique for the characterization of Pradimicins, providing accurate mass measurements to determine their elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the structure and fragmentation pathways of these molecules.

Data Presentation

While specific high-resolution mass spectrometry data for this compound could not be located in the available literature, Table 1 outlines the expected ions and common fragmentation patterns for Pradimicin analogues based on their core structure.

Table 1: Anticipated HR-ESI-MS Data for a Typical Pradimicin Analogue

Ion TypeExpected m/zFragmentation Pathway
[M+H]⁺VariesPrecursor ion
[M+Na]⁺VariesSodium adduct
[M-Sugar+H]⁺VariesLoss of the sugar moiety
[M-Amino Acid+H]⁺VariesLoss of the amino acid residue
Other fragment ionsVariesCleavage of the polyketide backbone
Experimental Protocols

The following is a general protocol for the analysis of Pradimicins using LC-ESI-MS.

Sample Preparation

  • Dissolution: Dissolve the purified Pradimicin sample in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent to a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often matching the initial mobile phase of the LC gradient.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Pradimicins.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

    • Scan Range: A typical scan range would be m/z 100-2000.

    • MS/MS Analysis: For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of Pradimicins, providing detailed information about the carbon and proton framework of the molecule. Both ¹H and ¹³C NMR are critical for these studies.

Data Presentation

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature. However, Tables 2 and 3 provide typical chemical shift ranges for the key functional groups and structural motifs found in Pradimicin analogues.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Pradimicin Analogues

Functional Group / Proton EnvironmentChemical Shift (δ, ppm)
Aromatic Protons6.0 - 8.5
Olefinic Protons5.0 - 6.5
Protons on carbons adjacent to oxygen (e.g., sugars, ethers)3.5 - 5.5
Aliphatic Protons1.0 - 3.0
Methyl Protons0.8 - 1.5
Amine ProtonsVariable (dependent on solvent and concentration)
Hydroxyl ProtonsVariable (dependent on solvent and concentration)

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Pradimicin Analogues

Carbon EnvironmentChemical Shift (δ, ppm)
Carbonyl Carbons (Ketones, Esters, Amides)160 - 210
Aromatic and Olefinic Carbons100 - 160
Carbons bonded to Oxygen (e.g., sugars, ethers)50 - 90
Aliphatic Carbons10 - 50
Experimental Protocols

The following is a general protocol for acquiring NMR spectra of Pradimicins.

Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the purified Pradimicin sample.

  • Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zgpr).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally used.

    • Acquisition Time: Typically 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is common.

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mechanism of Action and Experimental Workflow

The antifungal activity of Pradimicins is initiated by their interaction with the fungal cell wall. This process can be visualized as a signaling pathway, and the experimental workflow for its analysis follows a structured approach.

Pradimicin Mechanism of Action

Pradimicin_Mechanism Pradimicin Pradimicin Complex Pradimicin-Ca²⁺ Complex Pradimicin->Complex Calcium Ca²⁺ Calcium->Complex TernaryComplex Ternary Complex (Pradimicin-Ca²⁺-Mannose) Complex->TernaryComplex Mannose D-Mannose on Fungal Cell Wall Mannose->TernaryComplex MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: Mechanism of action of Pradimicin.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Pradimicin Q Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Pradimicin Q, a bioactive aglycone belonging to the pradimicin family of antibiotics. The protocols outlined below are based on established synthetic methodologies for pradimicin analogues and serve as a guide for the chemical synthesis and modification of this compound for research and drug development purposes.

Introduction to this compound

This compound is a naturally occurring aglycone of the pradimicin class of antibiotics, which are known for their broad-spectrum antifungal activity.[1] Unlike other members of the pradimicin family, which are typically glycosylated, this compound is an aglycone that has demonstrated notable α-glucosidase inhibitory activity.[1] The core structure of pradimicins consists of a dihydrobenzo[a]naphthacenequinone skeleton. The unique biological activity of this compound makes it an interesting target for chemical synthesis and derivatization to explore its therapeutic potential further.

The antifungal mechanism of action for the broader pradimicin family involves a unique interaction with the fungal cell wall. Pradimicins bind to D-mannose residues on the cell surface in a calcium-dependent manner, forming a ternary complex.[2][3][4][5] This complex disrupts the integrity of the fungal cell membrane, leading to cell death.[2][4][5]

Total Synthesis of this compound Aglycone

While a dedicated total synthesis of this compound has not been extensively published, a general and effective strategy for the synthesis of the pradimicin aglycone, pradimicinone, has been established and can be adapted for this compound.[4][6] The following protocol is a composite methodology based on these established routes.

Experimental Workflow for this compound Aglycone Synthesis

The synthesis of the this compound aglycone can be conceptually divided into the formation of the tetracyclic core and subsequent functional group manipulations.

G cluster_0 Tetracycle Assembly cluster_1 Functionalization A Biaryl Lactone Formation B Diastereoselective Ring Opening A->B C Stereocontrolled Cyclization B->C D Introduction of Amino Acid Moiety C->D E Glycosylation (for derivatives) D->E Optional F Construction of E Ring D->F G Final Deprotection F->G H H G->H This compound Aglycone G cluster_0 Modification Sites cluster_1 Resulting Analogs PQ This compound Aglycone Aglycone Aglycone Modification (e.g., C-11 position) PQ->Aglycone AminoAcid Amino Acid Attachment & Modification PQ->AminoAcid Sugar Glycosylation & Sugar Modification PQ->Sugar Derivatives Library of this compound Derivatives Aglycone->Derivatives AminoAcid->Derivatives Sugar->Derivatives G cluster_0 Fungal Cell Exterior cluster_1 Complex Formation & Cell Lysis Pradimicin {Pradimicin (PRM)} TernaryComplex [PRM₂/Ca²⁺/Mannoside₂] Ternary Complex Pradimicin->TernaryComplex Calcium {Ca²⁺} Calcium->TernaryComplex Mannoside D-Mannoside Residue on Fungal Cell Wall Mannoside->TernaryComplex MembraneDisruption {Cell Membrane Disruption} TernaryComplex->MembraneDisruption CellDeath {Fungal Cell Death} MembraneDisruption->CellDeath

References

Application Notes and Protocols for Cell-Based Assays to Determine Pradimicin Q Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of polyketide antibiotics known for their antifungal properties.[1] Emerging research has also highlighted their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2][3] This application note provides a detailed overview of cell-based assays to evaluate the cytotoxicity of Pradimicin Q and its analogs. While specific cytotoxic data for this compound is not yet widely available in published literature, the protocols outlined herein are based on established methods for assessing the cytotoxicity of other Pradimicin derivatives, such as Pradimicin-IRD and Pradimicin U.[3]

The primary mechanism of action for some Pradimicin derivatives involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2] Therefore, this document details protocols for assessing cell viability, apoptosis, and cell cycle progression to provide a comprehensive framework for characterizing the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of Pradimicin Analogs

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Pradimicin-IRD and Pradimicin U against various human cancer cell lines. This data serves as a reference for the expected potency of Pradimicin-class compounds and can guide dose-range finding studies for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Pradimicin-IRDHCT-116Colon Carcinoma0.8
Pradimicin-IRDMM 200Melanoma2.7
Pradimicin UNCI-H187Lung Cancer5.69 (µg/mL)[3]
Pradimicin UMCF-7Breast Cancer52.49 (µg/mL)[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound (or analog) stock solution

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F Cell_Cycle_Workflow A Seed and treat cells B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with PI/RNase solution C->D E Analyze by flow cytometry D->E Pradimicin_Signaling_Pathway Pradimicin This compound DNA_Damage DNA Damage Pradimicin->DNA_Damage p21 p21 Activation DNA_Damage->p21 Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspase_Cleavage Caspase-3/PARP Cleavage Apoptosis_Initiation->Caspase_Cleavage Apoptosis Apoptosis Caspase_Cleavage->Apoptosis

References

Application Notes and Protocols for the Quantification of Pradimicin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pradimicin Q using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical principles for the Pradimicin family of compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a member of the pradimicin family of antibiotics, which are known for their antifungal and antiviral activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. This document outlines recommended starting conditions for HPLC and LC-MS analysis, sample preparation procedures, and typical validation parameters.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the quantification of antibiotics. For this compound, a reversed-phase HPLC method is recommended, utilizing a C18 column to separate the analyte from potential impurities and matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies or when low detection limits are required. An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of specificity for quantitative analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) cleanup is recommended for the extraction of pradimicins from complex matrices such as fermentation broth or biological fluids.[1] An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is a suitable choice for this purpose.[1]

Protocol:

  • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Loading: Load 1 mL of the sample (e.g., fermentation broth supernatant, pre-treated plasma) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS analysis.

HPLC Method Protocol

This protocol provides a starting point for the development of a quantitative HPLC-UV method.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 280 nm

Note: The gradient and mobile phase composition may require optimization for optimal separation of this compound from other pradimicin analogs or impurities.

LC-MS/MS Method Protocol

This protocol is designed for the sensitive and selective quantification of this compound.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined (Precursor ion [M+H]⁺ -> Product ion)
Collision Energy To be determined

Note on MRM Transition: The exact mass-to-charge ratio (m/z) for the precursor and product ions of this compound needs to be determined by infusing a pure standard into the mass spectrometer. As a starting point, based on Pradimicin A (Molecular Weight: 840.78), the precursor ion [M+H]⁺ for this compound is expected to be in a similar m/z range.

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data and acceptance criteria for a validated analytical method. These values should be established experimentally for this compound.

Parameter Typical Acceptance Criteria HPLC-UV LC-MS/MS
Linearity (r²) ≥ 0.995To be determinedTo be determined
Range (µg/mL) Dependent on applicationTo be determinedTo be determined
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1To be determinedTo be determined
Accuracy (% Recovery) 80 - 120%To be determinedTo be determined
Precision (% RSD) ≤ 15%To be determinedTo be determined
Specificity No interference at the retention time of the analyteTo be determinedTo be determined

Visualizations

Pradimicin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Data Analysis & Reporting Sample Sample (e.g., Fermentation Broth) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Extract Purified Extract SPE->Extract Elution & Reconstitution HPLC HPLC-UV Extract->HPLC LCMS LC-MS/MS Extract->LCMS Data Quantitative Data HPLC->Data LCMS->Data Results Concentration of this compound Data->Results

Caption: General workflow for the quantification of this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_parameters Key Method Parameters cluster_validation Method Validation Pradimicin_Q This compound HPLC HPLC-UV Pradimicin_Q->HPLC Quantified by LCMS LC-MS/MS Pradimicin_Q->LCMS Quantified by Sample_Prep Sample Preparation (SPE) HPLC->Sample_Prep Chromatography Chromatographic Separation (C18) HPLC->Chromatography Detection Detection (UV or MS) HPLC->Detection Linearity Linearity HPLC->Linearity Validated for Accuracy Accuracy HPLC->Accuracy Validated for Precision Precision HPLC->Precision Validated for Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Validated for LCMS->Sample_Prep LCMS->Chromatography LCMS->Detection LCMS->Linearity Validated for LCMS->Accuracy Validated for LCMS->Precision Validated for LCMS->Sensitivity Validated for

References

Developing a Research Protocol for Pradimicin Q Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for developing a research protocol focused on Pradimicin Q, a member of the pradimicin family of antifungal agents. Pradimicins are known for their novel mechanism of action, which involves binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to disruption of the cell membrane.[1] this compound, specifically, is a pradimicin aglycone that has also been identified as an inhibitor of α-glucosidase. This protocol outlines key experiments to characterize its antifungal activity, mechanism of action, and potential therapeutic applications.

Data Presentation: Quantitative Analysis of Pradimicin Activity

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include data for closely related pradimicin derivatives, such as BMS-181184 and Pradimicin A, to provide a comparative reference for expected activity.

Table 1: In Vitro Antifungal Activity of Pradimicin Derivatives
Fungal SpeciesPradimicin DerivativeMIC Range (µg/mL)Reference
Candida spp.BMS-181184≤8 (for 97% of strains)[2]
Cryptococcus neoformansBMS-181184≤8[2]
Aspergillus fumigatusBMS-181184≤8[2]
Aspergillus nigerBMS-181184≥16[2]
Aspergillus flavusBMS-181184≥16[2]
Fusarium spp.BMS-181184≥16[2]
Table 2: In Vivo Efficacy and Toxicity of Pradimicin A
ParameterValueAnimal ModelReference
LD50 (intravenous)120 mg/kgMice[1]
LD50 (intramuscular)>400 mg/kgMice[1]
Table 3: α-Glucosidase Inhibitory Activity
CompoundIC50Notes
This compoundData not availableIdentified as an α-glucosidase inhibitor.
Acarbose (Standard)VariableA common reference inhibitor.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • For molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL and then dilute in RPMI-1640 to a final inoculum of 0.4-5 x 10^3 CFU/mL.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the drug-free growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection.

Materials:

  • This compound

  • Candida albicans strain

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)

  • Sterile saline or PBS

  • Apparatus for intravenous injection

  • Housing and care facilities for animals compliant with institutional guidelines

Procedure:

  • Inoculum Preparation: Culture C. albicans in a suitable broth medium (e.g., YPD) overnight at 30°C with shaking. Harvest the cells by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection: Inject a standardized dose of the C. albicans suspension (e.g., 0.1 mL of 1 x 10^6 CFU/mL) into the lateral tail vein of the mice.

  • Treatment:

    • Administer this compound at various doses via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (treated with a known antifungal like fluconazole or amphotericin B).

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality for a predetermined period (e.g., 14-21 days).

  • Endpoint Analysis:

    • Survival: Record the number of surviving mice in each group daily.

    • Fungal Burden: At the end of the study or at predetermined time points, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, spleen, liver), homogenize the tissues in sterile saline, and plate serial dilutions onto SDA to determine the fungal burden (CFU/gram of tissue).

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

  • This compound

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions in phosphate buffer.

    • Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

  • Assay:

    • In a 96-well plate, add a small volume of the this compound solution (or buffer for control) and the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stopping the Reaction and Measurement: Stop the reaction by adding the sodium carbonate solution. The p-nitrophenol produced will develop a yellow color. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Pradimicin_Q_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Pradimicin_Q This compound Membrane_Disruption Membrane Disruption & Pore Formation Pradimicin_Q->Membrane_Disruption Forms ternary complex with Ca²⁺ and D-Mannoside Calcium Ca²⁺ Calcium->Membrane_Disruption D_Mannoside D-Mannoside (on Fungal Cell Wall) D_Mannoside->Membrane_Disruption CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Disruption->CWI_Pathway Sensed by membrane stress sensors Ion_Leakage Ion Leakage (e.g., K⁺) Membrane_Disruption->Ion_Leakage MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) CWI_Pathway->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair & Synthesis Genes Transcription_Factors->Cell_Wall_Repair Cell_Wall_Repair->CWI_Pathway Feedback Loop Cell_Death Cell Death Ion_Leakage->Cell_Death

Experimental Workflow for In Vitro Antifungal Susceptibility

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Serial Dilutions Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum Prepare Fungal Inoculum (Yeast or Mold) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Plate Visually or Spectrophotometrically Read Plate Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Logical Relationship of this compound's Dual Activity

Dual_Activity cluster_antifungal Antifungal Activity cluster_glucosidase α-Glucosidase Inhibition Pradimicin_Q This compound Target_Fungal Targets Fungal Cell Wall (D-Mannoside) Pradimicin_Q->Target_Fungal Target_Enzyme Inhibits α-Glucosidase Enzyme Pradimicin_Q->Target_Enzyme Result_Fungal Leads to Fungal Cell Death Target_Fungal->Result_Fungal Result_Enzyme Potential for Antihyperglycemic Effect Target_Enzyme->Result_Enzyme

References

Application Notes and Protocols: Pradimicin for Studying Carbohydrate-Mediated Biological Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specific compound "Pradimicin Q" is not prominently described in the available scientific literature. This document will focus on the well-characterized members of the pradimicin (PRM) family, such as Pradimicin A (PRM-A) and Pradimicin S (PRM-S), whose mechanisms and applications are extensively documented. The principles and protocols described herein are expected to be broadly applicable to other members of the pradimicin class.

Introduction

Pradimicins are a class of non-peptidic, low-molecular-weight carbohydrate-binding agents (CBAs) originally isolated from Actinomadura hibisca.[1][2] They are distinguished by their unique ability to specifically bind to D-mannose and related high-mannose glycans in a calcium-dependent manner.[3][4] This property makes them invaluable tools for investigating the vast array of biological processes mediated by carbohydrate recognition, from pathogen entry to cellular signaling.[5][6]

Unlike protein-based lectins, pradimicins are small molecules, which can offer advantages in terms of stability, synthesis, and reduced immunogenicity.[5] Their mechanism of action typically involves binding to mannose residues on the surface glycoproteins of viruses, fungi, and parasites, thereby interfering with their pathogenic functions.[1][2][4] These application notes provide an overview of the mechanism, quantitative data on biological activities, and detailed protocols for utilizing pradimicins in research.

Mechanism of Action: Calcium-Dependent Mannose Binding

The core mechanism of pradimicins involves the formation of a ternary complex with calcium ions (Ca²⁺) and D-mannose.[3][4] Two pradimicin molecules first coordinate with a single Ca²⁺ ion. This [PRM₂/Ca²⁺] complex then creates a high-affinity binding pocket that recognizes and binds two D-mannose molecules, often the terminal residues of oligosaccharides found on glycoproteins.[3] This binding event is the foundation of pradimicin's biological activity, leading to the inhibition of viral entry, disruption of fungal cell wall integrity, or lysis of parasites.[1][2][4]

PRM 2x Pradimicin Complex1 [PRM₂/Ca²⁺] Complex PRM->Complex1 Ca Ca²⁺ Ion Ca->Complex1 TernaryComplex Active Ternary Complex [PRM₂/Ca²⁺/Man₂] Complex1->TernaryComplex Mannose 2x D-Mannose (on Glycoprotein) Mannose->TernaryComplex Inhibition Inhibition of Biological Process (e.g., Viral Entry, Fungal Growth) TernaryComplex->Inhibition Leads to

Figure 1. Pradimicin's mechanism of action via ternary complex formation.

Applications in Biological Research

Antiviral Research (e.g., HIV, Influenza)

Pradimicins are potent inhibitors of enveloped viruses that feature heavily glycosylated envelope proteins, such as HIV and influenza virus.[1][7] PRM-A, for example, acts as a true virus entry inhibitor by binding to the high-mannose glycans on the HIV-1 gp120 envelope glycoprotein.[1] This interaction prevents the virus from attaching to and entering host cells. Time-of-addition studies have confirmed that its activity is most potent at the earliest stages of viral infection.[1][8]

Antifungal Research (e.g., Candida, Aspergillus)

The foundational application of pradimicins is in mycology. They exhibit broad-spectrum antifungal activity by targeting D-mannosides present in the cell walls of pathogenic fungi like Candida albicans and Aspergillus fumigatus.[4][7] The formation of the ternary complex on the cell surface is believed to disrupt the integrity of the fungal cell membrane, leading to cell death.[4]

Antiparasitic Research (e.g., Trypanosoma brucei)

Recent studies have highlighted the efficacy of pradimicins against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[2] Pradimicins bind to the N-glycans of the variant surface glycoproteins (VSGs) that form a dense coat on the parasite's surface. This interaction induces rapid cell lysis by perturbing endocytosis and cytokinesis, presenting a novel therapeutic strategy.[2]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various pradimicin analogues against different pathogens and cell lines.

Table 1: Antiviral Activity of Pradimicins

Pradimicin Analogue Virus Cell Line Activity Metric Value Reference
Pradimicin A HIV-1 (IIIB) CEM EC₅₀ 0.43 µg/mL [1]
Pradimicin A HIV-1 (IIIB) C8166 EC₅₀ 0.24 µg/mL [1]

| Pradimicin A | Influenza A | MDCK | IC₅₀ | 6.8 µg/mL |[7] |

Table 2: Antifungal & Antiparasitic Activity of Pradimicins

Pradimicin Analogue Organism Activity Metric Value Reference
Pradimicin A Candida albicans MIC 0.78 - 6.25 µg/mL [7]
BMS-181184 Aspergillus fumigatus MIC 1 - 4 µg/mL [4]
Pradimicin S Trypanosoma b. rhodesiense IC₅₀ 0.007 µg/mL [2]
Pradimicin U Plasmodium falciparum K1 IC₅₀ 3.65 µg/mL [9]

| Pradimicin U | Mycobacterium tuberculosis H37Ra | MIC | 25.0 µg/mL |[9] |

Table 3: Antibacterial and Cytotoxic Activity of Pradimicin U

Pradimicin Analogue Target Activity Metric Value Reference
Pradimicin U Staphylococcus aureus ATCC 29213 MIC 1.56 µg/mL [9][10]
Pradimicin U Bacillus cereus ATCC 11778 MIC 6.25 µg/mL [9][10]
Pradimicin U Human Small Cell Lung Cancer (NCI-H187) IC₅₀ 5.69 µg/mL [9][10]
Pradimicin U Human Breast Cancer (MCF-7) IC₅₀ 52.49 µg/mL [9][10]

| Pradimicin U | Vero Cells (Normal Kidney) | IC₅₀ | 21.84 µg/mL |[9][10] |

Experimental Protocols

Protocol: Antiviral Plaque Reduction Assay

This protocol is used to determine the concentration of a pradimicin compound required to inhibit viral replication by 50% (IC₅₀).

A 1. Seed Host Cells (e.g., Vero, MDCK) in plates B 2. Incubate to form confluent monolayer (24h) A->B E 5. Infect cell monolayers with Pradimicin-virus mixture B->E C 3. Prepare serial dilutions of Pradimicin D 4. Add virus (100 PFU) to Pradimicin dilutions (Pre-incubation) C->D D->E F 6. Allow viral adsorption (1h) E->F G 7. Overlay with semi-solid medium (e.g., agar) containing Pradimicin F->G H 8. Incubate until plaques are visible (2-4 days) G->H I 9. Fix, stain (e.g., Crystal Violet), and count plaques H->I J 10. Calculate % Inhibition and IC₅₀ I->J

Figure 2. Workflow for an antiviral plaque reduction assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or MDCK cells) into 6-well or 12-well plates at a density that will yield a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a stock solution of the Pradimicin compound in a suitable solvent (e.g., DMSO), and then create a series of two-fold serial dilutions in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Infection: Remove the culture medium from the confluent cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) that has been pre-incubated with the various concentrations of the pradimicin compound for 1 hour at 37°C. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid overlay medium (e.g., 2X medium mixed with 1.2% agar) containing the corresponding concentrations of the pradimicin compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are clearly visible in the virus control wells.

  • Quantification: Fix the cells with a formalin solution and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Plaques in Virus Control - Plaques in Test) / Plaques in Virus Control] * 100. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.[11]

Protocol: Antifungal Broth Microdilution Susceptibility Assay (CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pradimicin compound against a fungal strain.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI (Clinical & Laboratory Standards Institute) guidelines, typically adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pradimicin compound in RPMI-1640 medium. A typical concentration range might be 0.03 to 16 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well containing the pradimicin dilutions. Include a "growth control" well (inoculum, no compound) and a "sterility control" well (medium, no inoculum).

  • Calcium Supplementation: As pradimicin activity is calcium-dependent, ensure the RPMI medium is supplemented with a physiological concentration of Ca²⁺ (e.g., final concentration of 50 mg/L).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the pradimicin compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the growth control well, as determined by visual inspection or by reading the optical density at 530 nm.[12]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pradimicin Q Production from Actinomadura Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving Pradimicin Q yield from Actinomadura fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the production process.

Troubleshooting Guide

This guide addresses specific issues that may arise during Actinomadura fermentation for this compound production.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production - Inappropriate media composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Strain degradation or mutation.- Media Optimization: Systematically evaluate different carbon and nitrogen sources. Studies suggest glycerol can be a favorable carbon source.[1] Consider supplementing with ferrous sulfate (0.1-0.4%), which has been shown to improve the production of related pradimicins.[2]- Parameter Optimization: Fermentation for antibiotic production by actinomycetes is often optimal at a neutral initial pH (around 7.0) and a temperature of 28-30°C.[3][4] Ensure adequate aeration through appropriate shaking speed (e.g., 180-250 rpm) and flask volume.[1][4]- Strain Viability: Re-streak the culture from a frozen stock to ensure the viability and productivity of the Actinomadura strain.
Poor Mycelial Growth - Nutrient-poor medium.- Incorrect pH of the medium.- Presence of inhibitory substances.- Media Enrichment: Ensure the medium contains essential nutrients. Standard media for Actinomadura include ISP 2.[1]- pH Adjustment: Check and adjust the initial pH of the culture medium to the optimal range of 7.0-7.4.[1]- Culture Purity: Verify the purity of the culture to rule out contamination.
Foaming in the Fermentor - High concentration of proteins or other macromolecules in the medium.- Vigorous agitation.- Antifoam Agents: Add sterile antifoam agents to the culture medium as needed.- Agitation Speed: Reduce the agitation speed if it is excessively high, but ensure it remains sufficient for proper aeration.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions.- Standardized Inoculum: Implement a standardized protocol for inoculum preparation, including age and volume.- Quality Control: Ensure consistent quality and composition of media components for each batch.- Parameter Monitoring: Closely monitor and control key fermentation parameters (pH, temperature, dissolved oxygen) throughout the process.
Product Degradation - Unstable pH during fermentation.- Presence of degradative enzymes.- pH Control: Maintain a stable pH throughout the fermentation, as significant shifts can lead to product degradation.- Harvest Time: Optimize the harvest time to collect the product at its peak concentration before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended media components for initial this compound production?

A production medium for a related antibiotic from Actinomadura sp. includes 2% glycerol, 1.5% soybean meal, 0.0025% K₂HPO₄, 0.1125% KH₂PO₄, and 0.0005% CoCl₂·6H₂O.[5] For initial growth, ISP 2 medium is commonly used for Actinomadura hibisca.[1]

Q2: How can I genetically engineer Actinomadura to improve this compound yield?

Metabolic engineering has shown significant promise. Overexpression of genes such as acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and regulatory genes like metK1-sp and afsR-sp from Streptomyces peuticus in Actinomadura hibisca has resulted in substantial increases in pradimicin production.[3][6] These genes can be introduced into Actinomadura via conjugation using an integration vector like pSET152 under the control of a strong promoter such as ermE*.[3][6]

Q3: What is precursor-directed biosynthesis and how can it be applied to this compound?

Precursor-directed biosynthesis involves feeding structural analogs of biosynthetic intermediates to the fermentation culture to produce novel derivatives.[7] For this compound, a polyketide, feeding precursors that can be incorporated into the polyketide backbone could enhance yield or produce novel analogs. For instance, feeding methyl oleate and acetate has been shown to increase pradimicin production by increasing the acetyl-CoA pool.[6][8]

Q4: Are there any high-yield mutants of Actinomadura available?

High-producing mutants of Actinomadura verrucosospora subsp. neohibisca have been generated through mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and/or UV treatment.[5] This suggests that random mutagenesis followed by screening can be an effective strategy for strain improvement.

Q5: What is the typical duration of an Actinomadura fermentation for this compound production?

The optimal fermentation time can vary, but studies on related antibiotic production in Actinomadura show incubation periods ranging from 4 to 14 days to achieve maximum yield.[4][5]

Quantitative Data on Yield Improvement

The following table summarizes the reported improvements in pradimicin yield using various optimization strategies.

Strategy Strain Modification Yield Improvement (Fold Increase) Reference
Metabolic Engineering Actinomadura hibiscaOverexpression of ACCase3.0[3][6]
Actinomadura hibiscaOverexpression of metK1-sp2.1[3][6]
Actinomadura hibiscaOverexpression of afsR-sp2.8[3][6]
Actinomadura hibiscaCo-expression of metK1-sp and afsR-sp3.4[3][6]
Actinomadura hibiscaCo-expression of ACCase, metK1-sp, and afsR-sp4.5[3][6]
Precursor Feeding Wild-type A. hibiscaMethyl oleate2.2[3][6]
Wild-type A. hibiscaAcetate1.12[3][6]
Engineered A. hibisca (ACCase overexpression)Methyl oleate4.12[3][6]
Engineered A. hibisca (ACCase overexpression)Acetate3.8[3][6]
Engineered A. hibisca (ACCase, metK1-sp, afsR-sp co-expression)Methyl oleate5.98[3][6]
Engineered A. hibisca (ACCase, metK1-sp, afsR-sp co-expression)Acetate5.38[3][6]

Experimental Protocols

Protocol 1: General Fermentation of Actinomadura hibisca for Pradimicin Production
  • Inoculum Preparation:

    • Streak a stock culture of Actinomadura hibisca on an ISP 2 agar plate and incubate at 28°C for 7-10 days until good sporulation is observed.

    • Inoculate a loopful of spores into a 500 mL flask containing 100 mL of seed medium (e.g., 0.5% glucose, 2% soluble starch, 0.2% yeast extract, 0.3% NZ-case, 0.5% fish meal extract, 0.3% CaCO₃, pH 7.0).[5]

    • Incubate the seed culture on a rotary shaker at 200-250 rpm at 28-32°C for 5 days.[5]

  • Production Fermentation:

    • Transfer 5 mL of the seed culture into a 500 mL flask containing 100 mL of production medium (e.g., 2% glycerol, 1.5% soybean meal, 0.0025% K₂HPO₄, 0.1125% KH₂PO₄, 0.0005% CoCl₂·6H₂O).[5]

    • Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 7-14 days.[5]

  • Extraction and Analysis:

    • Acidify the fermentation broth to pH 2.0 with HCl and centrifuge to separate the mycelia.

    • Extract the pradimicins from the mycelial cake and supernatant using appropriate solvents (e.g., acetone, ethyl acetate).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) for quantification of this compound.

Protocol 2: Protoplast Transformation of Actinomadura

This protocol is a general guideline and may require optimization for specific Actinomadura strains.

  • Mycelium Preparation:

    • Grow Actinomadura in a suitable liquid medium (e.g., YEME with 0.5% glycine) to the late exponential phase.

    • Harvest the mycelium by centrifugation and wash it with a sucrose solution (e.g., 10.3%).

  • Protoplast Formation:

    • Resuspend the mycelial pellet in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

    • Gently pipette the suspension to aid in protoplast release.

    • Filter the suspension through cotton wool to remove mycelial debris.

  • Transformation:

    • Pellet the protoplasts by centrifugation and resuspend them in P buffer.

    • Mix the protoplasts with the plasmid DNA and polyethylene glycol (PEG) solution to induce transformation.

    • Plate the transformation mixture on a regeneration medium and incubate until colonies appear.

  • Selection:

    • Select for transformants based on antibiotic resistance conferred by the plasmid.

Visualizations

Experimental_Workflow_for_Yield_Improvement cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_analysis Analysis Start Actinomadura Strain Mutagenesis Mutagenesis (UV/NTG) Start->Mutagenesis Screening Screening for High-Yield Mutants Mutagenesis->Screening Media Media Optimization (Carbon/Nitrogen Sources) Screening->Media Parameters Parameter Optimization (pH, Temp, Aeration) Media->Parameters Precursor Precursor Feeding Parameters->Precursor Extraction Extraction Precursor->Extraction HPLC HPLC Analysis Extraction->HPLC HighYield High this compound Yield HPLC->HighYield

Caption: Workflow for this compound yield improvement.

Signaling_Pathway_Influence cluster_precursors Precursor Supply cluster_pathway Biosynthesis Pathway cluster_regulation Genetic Regulation Glycerol Glycerol AcetylCoA Acetyl-CoA Pool Glycerol->AcetylCoA Acetate Acetate Acetate->AcetylCoA MethylOleate Methyl Oleate MethylOleate->AcetylCoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS provides substrate Pradimicin This compound Biosynthesis PKS->Pradimicin ACCase ACCase Gene (Overexpression) ACCase->AcetylCoA enhances RegulatoryGenes Regulatory Genes (metK1-sp, afsR-sp) (Overexpression) RegulatoryGenes->Pradimicin upregulates

Caption: Key factors influencing this compound biosynthesis.

References

Technical Support Center: Chemical Synthesis of Pradimicin Q

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pradimicin Q. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex benzonaphthacenequinone antibiotic, presents several significant challenges.[1] These can be broadly categorized into three main areas:

  • Stereocontrolled Synthesis of the Aglycone (Pradimicinone): The aglycone contains multiple contiguous stereocenters, including a vicinal amino alcohol moiety, which demands high levels of stereocontrol to obtain the desired diastereomer.[2][3]

  • Construction of the Tetracyclic Core: The formation of the rigid ABCD ring system often involves complex cyclization reactions, such as pinacol-type couplings, which require careful optimization to ensure high yields and correct stereochemistry.[2]

  • Glycosylation of the Aglycone: The attachment of the disaccharide moiety to the sterically hindered and complex aglycone is a major hurdle. This step is often low-yielding and can be complicated by the instability of the aglycone and the glycosyl donor.

Q2: How is the axial chirality of the biaryl system in the aglycone established?

A2: The axial chirality is a key feature of the pradimicin aglycone. One successful strategy involves the diastereoselective ring-opening of a biaryl lactone using a chiral nucleophile, such as (R)-valinol. This process effectively transfers the point chirality of the nucleophile to axial chirality in the biaryl system.[3]

Q3: What are the common methods for synthesizing the vicinal amino alcohol moiety with high diastereoselectivity?

A3: The synthesis of vicinal amino alcohols with high diastereoselectivity is a well-studied area in organic synthesis.[4] Common approaches that can be applied to the synthesis of the this compound aglycone include:

  • Substrate-controlled reactions: Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

  • Chiral auxiliary-controlled synthesis: Temporarily introducing a chiral auxiliary to guide the stereoselective formation of the amino alcohol, followed by its removal.

  • Asymmetric catalysis: Employing chiral catalysts, for instance, in the asymmetric aminohydroxylation of alkenes or the stereoselective reduction of α-amino ketones.[5]

Troubleshooting Guides

SmI₂-Mediated Pinacol-Type Cyclization for Aglycone Core Synthesis

This section addresses issues related to the Samarium(II) Iodide-mediated intramolecular pinacol-type coupling, a key step in forming the tetracyclic core of the pradimicin aglycone.

Q: My SmI₂-mediated pinacol cyclization is resulting in a low yield of the desired cyclized product, with significant amounts of starting material being reduced or forming intermolecularly coupled dimers. What can I do to improve the reaction?

A: Low yields in SmI₂-mediated pinacol cyclizations are often due to competing side reactions. Here are several troubleshooting steps to improve the yield and selectivity of the desired intramolecular cyclization:

  • Additives are Crucial: The choice of additives can dramatically influence the reaction pathway.

    • Hexamethylphosphoramide (HMPA): HMPA is known to increase the reducing power of SmI₂ and can favor intramolecular cyclization over intermolecular coupling.[6] However, due to its toxicity, it should be handled with extreme care.

    • Protic Solvents (e.g., MeOH, t-BuOH): The addition of a proton source can influence the reaction rate and selectivity. For instance, in some cases, the presence of methanol can suppress undesired side reactions and improve the yield of the desired product.[7] The optimal amount needs to be determined empirically.

  • Reaction Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over the intermolecular dimerization.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to control selectivity. Slowly warming the reaction to room temperature may be necessary to drive it to completion.

  • Purity of SmI₂: The quality of the SmI₂ solution is critical. It is highly sensitive to air and moisture. It is best to use freshly prepared SmI₂ or a recently purchased, well-stored commercial solution. The color of the solution should be a deep blue or green; a yellow or brown color indicates oxidation.

  • Slow Addition of Substrate: Adding the substrate slowly to the SmI₂ solution can help maintain a low concentration of the substrate, further favoring intramolecular reactions.

Glycosylation of the Pradimicin Aglycone

This section provides guidance on the challenging glycosylation step, coupling the disaccharide to the complex pradimicinone core.

Q: I am attempting the glycosylation of the pradimicin aglycone using a Cp₂HfCl₂/AgOTf promoter system, but I am observing low yields of the desired glycoside, along with decomposition of my aglycone. How can I optimize this reaction?

A: Glycosylating a complex and sterically hindered aglycone like pradimicinone is inherently difficult.[3] Low yields and aglycone decomposition are common problems. Here are some strategies for optimization:

  • Protecting Groups: Ensure that all other potentially reactive functional groups on both the aglycone and the glycosyl donor are appropriately protected. The phenolic hydroxyl groups on the aglycone are particularly important to protect.

  • Activator System: The combination of Cp₂HfCl₂ and AgOTf (or AgClO₄) is a powerful activator system.[3] The ratio of these components can be critical and may require optimization.

    • Vary the ratio of Cp₂HfCl₂ to AgOTf. A 1:2 ratio is a common starting point.[3]

  • Solvent and Temperature:

    • Use a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene to minimize side reactions. Ensure the solvent is rigorously dried.

    • The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and improve selectivity.

  • Glycosyl Donor: The nature of the leaving group on the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) can have a significant impact on the reaction's success. If one type of donor is failing, consider synthesizing a donor with a different leaving group.

  • Molecular Sieves: The reaction is highly sensitive to moisture. Use freshly activated molecular sieves (e.g., 4 Å) to scavenge any traces of water.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of pradimicin analogues.

Reaction Step Reagents and Conditions Substrate Product Yield (%) Reference
Diastereoselective Lactone Opening(R)-valinol, Toluene, refluxBiaryl lactoneChiral biaryl amide>98 (d.r.)Inferred from[3]
Semi-pinacol CyclizationSmI₂, BF₃·OEt₂, THF, -78 °CAldehyde acetalTetracyclic diolHigh[3]
GlycosylationCp₂HfCl₂, AgOTf (1:2), CH₂Cl₂Pradimicinone derivativeGlycosylated pradimicinModerate[3]
SmI₂-mediated Pinacol CouplingSmI₂, HMPA, THF, -78 °C to rtKeto-nitrileα-hydroxyketone49[4]
SmI₂-mediated Pinacol CouplingSmI₂, MeOH, THF, -40 °CKeto-aldehydecis-1,2-diol88[7]

Experimental Protocols

Protocol 1: Representative SmI₂-Mediated Intramolecular Pinacol Cyclization

This protocol is a general representation based on similar transformations found in the literature.[7]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add freshly prepared 0.1 M SmI₂ in THF (3 equivalents). Cool the deep blue solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: In a separate flame-dried flask, dissolve the keto-aldehyde precursor (1 equivalent) in anhydrous THF to a final concentration of ~0.01 M. Add the substrate solution dropwise to the SmI₂ solution over 30 minutes using a syringe pump.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir until the color changes from deep blue/green to yellow/grey. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Glycosylation using Cp₂HfCl₂/AgOTf

This protocol is a generalized procedure for the glycosylation of a complex alcohol.[3]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the protected pradimicin aglycone (1 equivalent), the glycosyl donor (1.5 equivalents), and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to -78 °C.

  • Activator Addition: In a separate flask, mix Cp₂HfCl₂ (1.2 equivalents) and AgOTf (2.4 equivalents) in anhydrous DCM. Add this activator solution to the reaction mixture dropwise.

  • Reaction: Stir the reaction at -78 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine.

  • Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves and inorganic salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_SmI2_Pinacol_Cyclization cluster_troubleshooting Troubleshooting Strategies start Low Yield in SmI₂ Pinacol Cyclization check_side_products Identify major side products: - Reduced starting material? - Intermolecular dimer? start->check_side_products high_dilution Increase Dilution (Favors intramolecular reaction) check_side_products->high_dilution Dimer is major product additives Optimize Additives check_side_products->additives Reduction is major product smI2_quality Check SmI₂ Quality (Use fresh, deep blue solution) check_side_products->smI2_quality No reaction or complex mixture slow_addition Slowly Add Substrate (via syringe pump) high_dilution->slow_addition additives->high_dilution end_point Improved Yield of Cyclized Product smI2_quality->end_point slow_addition->end_point

Caption: Troubleshooting workflow for a low-yielding SmI₂-mediated pinacol cyclization.

Glycosylation_Optimization_Pathway start Initial Problem Low Yield of Glycoside Aglycone Decomposition node_protection Step 1: Verify Protecting Groups Are all hydroxyls on the aglycone protected? start->node_protection node_conditions Step 2: Optimize Reaction Conditions Vary Temperature (-78°C to -40°C) Ensure Anhydrous Conditions (Dry Solvent, Mol. Sieves) node_protection->node_conditions node_activator Step 3: Adjust Activator Stoichiometry Cp₂HfCl₂ : AgOTf Ratio Start with 1:2, then vary node_conditions->node_activator node_donor Step 4: Change Glycosyl Donor Consider alternative leaving groups (e.g., thioglycoside, imidate) node_activator->node_donor end_point Successful Glycosylation node_donor->end_point Optimization Successful

Caption: Logical pathway for optimizing the glycosylation of the pradimicin aglycone.

References

Technical Support Center: Optimizing Pradimicin Q Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pradimicin Q. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is the aglycone of pradimicin, a class of antibiotics known for their antifungal properties.[1] Specifically, this compound has been identified as an inhibitor of alpha-glucosidase.[1] The broader family of pradimicins acts by binding to D-mannosides on the fungal cell wall.[2]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: What common organic solvents can be used to prepare a stock solution of this compound?

For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common first choice for creating a concentrated stock solution.[5][6] Other potential organic solvents include ethanol and methanol. It is crucial to prepare a high-concentration stock solution in an organic solvent that can then be diluted into the aqueous assay buffer to the final desired concentration.

Q4: How can I avoid precipitation of this compound in my biological assay?

Precipitation in aqueous assay buffers is a common issue with hydrophobic compounds. To avoid this:

  • Use a co-solvent: Prepare a stock solution in 100% DMSO and dilute it into your aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts.[6]

  • pH adjustment: The solubility of a compound can be influenced by pH if it has ionizable groups. While the pKa of this compound is not published, systematic testing of a range of pH values in your buffer system may reveal improved solubility.

  • Use of excipients: Surfactants or other solubilizing agents can sometimes be used in in vitro assays, but their compatibility with the specific assay must be validated.

Q5: What is the known mechanism of action for this compound?

This compound is known to be an alpha-glucosidase inhibitor.[1] Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, which can help in managing blood glucose levels.[7]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay medium, but be mindful of its potential effects on the assay (keep it below 1%). 2. Try a different co-solvent if DMSO is not effective or interferes with the assay. 3. Prepare a more diluted stock solution in the organic solvent before adding it to the aqueous buffer. 4. Investigate the effect of pH on solubility by testing a range of buffer pH values.
Salt Concentration of Buffer High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). Try preparing the buffer with a lower salt concentration, if compatible with the assay.
Temperature Effects Ensure all solutions are at a stable temperature before and during the experiment. Some compounds are less soluble at lower temperatures.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Steps
Micro-precipitation Even if not visible, small precipitates can lead to inconsistent effective concentrations. Centrifuge the final diluted solution of this compound before adding it to the assay to remove any potential micro-precipitates.
Compound Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes. Consider using low-adhesion plastics or pre-treating the plastics with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.
Degradation of this compound The stability of this compound in your specific assay buffer and under your experimental conditions (light, temperature) may be a factor. Prepare fresh dilutions for each experiment and protect solutions from light.

Data Presentation

Table 1: Recommended Starting Solvents for this compound Stock Solution

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 1-10 mMA versatile solvent for many organic compounds. Ensure the final concentration in the assay is low (<1%).[5][6]
Ethanol 1-10 mMMay be an alternative to DMSO. Check for compatibility with your specific assay.
Methanol 1-10 mMAnother potential organic solvent. Evaporates more quickly than DMSO or ethanol.

Note: The listed concentrations are suggested starting points. The actual maximum solubility should be determined empirically.

Experimental Protocols

Protocol: Preparation of this compound for an Alpha-Glucosidase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • This compound Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mM. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in DMSO.

    • Further dilute these DMSO solutions into the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all concentrations and does not exceed 1%.

3. Alpha-Glucosidase Inhibition Assay Protocol:

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of your diluted this compound solutions to the sample wells.

  • Add 10 µL of buffer to the negative control wells and 10 µL of a known inhibitor (e.g., acarbose) to the positive control wells.

  • Add 20 µL of the alpha-glucosidase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO working Create Serial Dilutions in Assay Buffer stock->working Dilute add_compound Add Compound/Controls to 96-well Plate working->add_compound add_enzyme Add Alpha-Glucosidase (Pre-incubate) add_compound->add_enzyme add_substrate Add pNPG Substrate (Incubate) add_enzyme->add_substrate stop_reaction Add Stop Solution (Na2CO3) add_substrate->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate troubleshooting_workflow cluster_solubility Solubility Optimization cluster_protocol Protocol Adjustments start Precipitation Observed in Assay? check_dmso Is final DMSO concentration <1%? start->check_dmso Yes no_precip No Precipitation start->no_precip No increase_dmso Increase DMSO conc. (if possible) check_dmso->increase_dmso No check_ph Test different buffer pH values check_dmso->check_ph Yes increase_dmso->check_ph check_temp Ensure stable temperature check_ph->check_temp centrifuge Centrifuge diluted compound before adding to assay check_temp->centrifuge low_adhesion Use low-adhesion plasticware centrifuge->low_adhesion end Proceed with Assay low_adhesion->end no_precip->end signaling_pathway substrate Dietary Carbohydrates (e.g., Starch) enzyme Alpha-Glucosidase (in small intestine) substrate->enzyme product Glucose enzyme->product Hydrolysis absorption Glucose Absorption into Bloodstream product->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia pradimicin_q This compound pradimicin_q->enzyme Inhibition

References

addressing Pradimicin Q off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Pradimicin Q in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and related compounds?

Pradimicins are a class of antifungal antibiotics. Their primary mechanism of action involves binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner. This interaction disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] Some derivatives of pradimicin, such as pradimicin-IRD, have also been shown to exhibit anticancer activity by inducing DNA damage, apoptosis, and cell cycle arrest in cancer cell lines.[3] Additionally, this compound itself has been identified as an inhibitor of alpha-glucosidase.[4]

Q2: What are the potential off-target effects of this compound in mammalian cells?

While specific off-target effects of this compound are not extensively documented, its known mechanisms of action suggest potential unintended interactions in mammalian cells:

  • Glycoprotein Interaction: Due to its affinity for mannose residues, this compound could potentially bind to mammalian glycoproteins on the cell surface or within the cell, interfering with their normal function.

  • DNA Damage: If this compound shares the DNA-damaging properties of its analogue pradimicin-IRD, it could induce DNA damage in non-cancerous cells, leading to cytotoxicity or other unintended cellular responses.[3]

  • Alpha-Glucosidase Inhibition: Inhibition of alpha-glucosidase can affect cellular glucose metabolism and the processing of N-linked glycoproteins, potentially leading to a wide range of cellular effects, including stress responses and altered signaling.

Q3: In which cellular assays might I observe interference from this compound?

Given its potential off-target activities, this compound could interfere with a variety of cellular assays, including:

  • Cytotoxicity and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo): Apparent cytotoxicity might be due to intended anticancer effects or unintended off-target effects on essential cellular processes.

  • Apoptosis Assays (e.g., Annexin V, Caspase Activity): Observed apoptosis could be a primary effect or a secondary consequence of cellular stress induced by off-target interactions.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining): Alterations in the cell cycle may be a direct effect on cell cycle machinery or an indirect result of DNA damage or metabolic stress.

  • Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays): this compound could modulate signaling pathways indirectly through its effects on glycoproteins or cellular metabolism.

Troubleshooting Guides

Scenario 1: Unexpectedly high cytotoxicity in a non-cancerous cell line.

Question: I am using this compound as a negative control in a non-cancerous cell line, but I am observing significant cell death. Is this an off-target effect?

Answer: This is possibly an off-target effect. While some pradimicins have been reported to have low cytotoxicity in mammalian cells at certain concentrations, the DNA-damaging and metabolic effects could contribute to cytotoxicity in non-cancerous cells.[3][5]

Troubleshooting Steps:

  • Confirm this compound Concentration: Ensure that the working concentration is correct and that there were no errors in dilution.

  • Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line to identify a non-toxic concentration for future experiments.

  • Assess for DNA Damage: Use an assay to detect DNA damage markers, such as γH2AX staining, to determine if this is the cause of cytotoxicity.

  • Evaluate Metabolic Effects: Measure markers of metabolic stress, such as ATP levels or glucose uptake, to see if alpha-glucosidase inhibition is impacting cell viability.

Scenario 2: Inconsistent results in a cell proliferation assay.

Question: My cell proliferation assay results are variable when using this compound. What could be the cause?

Answer: Inconsistent results could be due to the complex biological activities of this compound. Its effects on both cell proliferation and cell death can vary depending on the cell type, concentration, and assay duration.

Troubleshooting Workflow:

G A Inconsistent Proliferation Results B Verify Assay Parameters (Cell density, incubation time) A->B C Assess Cell Viability vs. Proliferation (e.g., Trypan Blue vs. BrdU incorporation) B->C H Optimize Assay Conditions B->H D Results Correlate with Cell Death? C->D Yes E Results Show Cytostatic Effect? C->E No F Investigate Apoptosis/Necrosis Pathways D->F G Investigate Cell Cycle Arrest E->G

Caption: Troubleshooting workflow for inconsistent proliferation assay results.

Scenario 3: Altered protein glycosylation or secretion.

Question: I am observing changes in the glycosylation pattern or secretion of my protein of interest after treating cells with this compound. Is this related to the compound?

Answer: Yes, this could be a direct consequence of this compound's alpha-glucosidase inhibitory activity. Inhibition of this enzyme can interfere with the proper folding and processing of glycoproteins in the endoplasmic reticulum, leading to altered glycosylation and potentially affecting their secretion.

Experimental Plan to Confirm:

  • Analyze Glycosylation Status: Use techniques like western blotting with glycosidases (e.g., PNGase F, Endo H) to confirm changes in the glycosylation state of your protein.

  • Assess ER Stress: Measure markers of the unfolded protein response (UPR), such as CHOP expression or XBP1 splicing, to determine if the altered glycosylation is inducing ER stress.

  • Use a Known Alpha-Glucosidase Inhibitor: Treat cells with a well-characterized alpha-glucosidase inhibitor (e.g., castanospermine) as a positive control to see if it phenocopies the effects of this compound.

Quantitative Data Summary

CompoundCell LineAssayIC50Reference
Pradimicin AVarious Mammalian CellsCytotoxicityNon-cytotoxic at 100 or 500 µg/mL[5]
Pradimicin AInfluenza VirusAntiviral Activity6.8 µg/mL[5]
Pradimicin-IRDHCT-116 (Colon Carcinoma)Cytotoxicity0.8 µM[6]
Pradimicin-IRDMM 200 (Melanoma)Cytotoxicity2.7 µM[6]
Pradimicin-IRDVarious Colon Cancer CellsCytotoxicityIn the micromolar range[3]

Key Experimental Protocols

Protocol 1: Assessing DNA Damage via γH2AX Immunofluorescence

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-γH2AX antibody (e.g., rabbit anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides with mounting medium.

  • Imaging: Visualize and quantify the fluorescent signal using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for 24-48 hours.

  • Cell Harvest: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.

Signaling Pathway Diagrams

Potential Signaling Pathway Interactions of this compound

G cluster_0 Cell Surface cluster_1 Cytoplasm / Nucleus cluster_2 Endoplasmic Reticulum GP Glycoprotein Receptor SP Signaling Pathway (e.g., MAPK, PI3K/Akt) GP->SP Altered Signaling DNA Nuclear DNA DDR DNA Damage Response DNA->DDR Activation AG Alpha-Glucosidase UPR Unfolded Protein Response AG->UPR Activation PQ This compound PQ->GP Binds Mannose PQ->DNA Potential DNA Damage PQ->AG Inhibition

Caption: Potential molecular interactions and off-target effects of this compound.

References

Technical Support Center: Enhancing the Specificity of Pradimicin Q for Alpha-Glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the specificity of Pradimicin Q as an inhibitor for alpha-glucosidase.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent inhibition of alpha-glucosidase, but also inhibits other glycosidases. How can I improve its specificity?

A1: Enhancing specificity is a common challenge in drug development. Here are several strategies you can employ:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound and assess the impact on both on-target (alpha-glucosidase) and off-target (other glycosidases) activity. Focus on modifications to the D-alanine, sugar moieties, or the aglycone part.[1][2][3] For instance, alterations at the C-11 position of the aglycone have been shown to be permissible without losing antifungal activity, suggesting this could be a site for specificity-enhancing modifications.[2]

  • Computational Modeling: Utilize molecular docking and molecular dynamics simulations to understand the binding interactions of this compound with the active site of alpha-glucosidase versus other glycosidases.[4][5] This can reveal key residues that differ between the enzymes and guide the design of derivatives that exploit these differences.

  • Structure-Based Drug Design: If the crystal structure of alpha-glucosidase in complex with an inhibitor is available, use it to design modifications that create more specific interactions.[4][6] This could involve adding functional groups that form hydrogen bonds or salt bridges with unique residues in the alpha-glucosidase active site.

Q2: I am performing site-directed mutagenesis on alpha-glucosidase to identify key residues for this compound binding, but my mutations are leading to inactive enzyme. What should I do?

A2: This is a common issue. Here's how to troubleshoot it:

  • Choose Residues Wisely: Avoid mutating catalytic residues until you have a good understanding of the binding mode. Mutating residues essential for catalysis will likely result in a complete loss of function, making it impossible to assess inhibitor binding.[7][8] Instead, focus on non-catalytic residues within the active site or allosteric sites that may differ from other glycosidases.

  • Conservative Mutations: Start with conservative mutations (e.g., swapping an amino acid for one with similar physicochemical properties) to minimize disruption to the overall protein structure and stability.

  • Express and Purify Carefully: Ensure that your purification protocol is optimized for the mutant proteins, as they may be less stable than the wild-type enzyme. Confirm protein folding and integrity using techniques like circular dichroism.

Q3: My in vitro alpha-glucosidase inhibition assay is giving inconsistent results. How can I improve the reliability of my data?

A3: Consistency in enzyme inhibition assays is crucial. Consider the following:

  • Substrate and Enzyme Concentration: Ensure you are using substrate and enzyme concentrations within the linear range of the assay. High concentrations can lead to substrate inhibition or enzyme saturation, masking the effects of your inhibitor.

  • Buffer Conditions: Maintain consistent pH, ionic strength, and temperature, as these can all affect enzyme activity.[9]

  • Controls: Always include appropriate positive (e.g., acarbose) and negative (no inhibitor) controls in your experiments.[10][11] This will help you to normalize your data and identify any issues with the assay itself.

  • Reagent Quality: Use high-purity reagents and ensure your this compound derivatives are fully dissolved.

Troubleshooting Guides

Problem 1: Low solubility of this compound derivatives in aqueous assay buffers.
  • Symptom: Precipitate observed in the assay well; non-reproducible IC50 values.

  • Possible Cause: The hydrophobic nature of the pradimicin aglycone.

  • Solution:

    • Co-solvents: Use a small percentage (typically <1%) of an organic co-solvent like DMSO to aid solubility. Ensure the final concentration of the co-solvent does not affect enzyme activity.

    • Chemical Modification: Synthesize more water-soluble derivatives by introducing polar functional groups. For example, the synthesis of 4'-N-carboxyl substituted alkyl derivatives has been shown to improve water solubility.[12] N,N-dimethyl pradimicins also exhibit improved water solubility and retain potent activity.[13]

    • Formulation: Consider using formulation strategies like encapsulation in nanoparticles or liposomes to improve aqueous dispersibility.[4]

Problem 2: Difficulty in interpreting the binding mechanism from kinetic data.
  • Symptom: Lineweaver-Burk plots are not clearly indicative of competitive, non-competitive, or uncompetitive inhibition.

  • Possible Cause: Complex binding mechanism, such as slow-binding inhibition or binding to multiple sites.

  • Solution:

    • Pre-incubation Studies: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. This can help to identify time-dependent inhibition.

    • Dixon Plots: Use Dixon plots (plotting 1/velocity against inhibitor concentration at different substrate concentrations) to help distinguish between different inhibition modalities.

    • Biophysical Techniques: Employ techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity and stoichiometry, providing a clearer picture of the interaction.

Experimental Protocols

Protocol 1: Alpha-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays.[9][11][14]

  • Reagents:

    • Alpha-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • Sodium phosphate buffer (pH 6.8)

    • This compound derivative (dissolved in DMSO)

    • Acarbose (positive control)

    • Sodium carbonate (stop solution)

  • Procedure:

    • In a 96-well plate, add 20 µL of different concentrations of the this compound derivative or acarbose.

    • Add 20 µL of alpha-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (1 mM).

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Site-Directed Mutagenesis of Alpha-Glucosidase

This protocol outlines a general workflow for generating and analyzing mutant enzymes.[5][15]

  • Mutagenesis:

    • Identify target residues for mutation based on computational modeling or structural analysis.

    • Use a commercial site-directed mutagenesis kit to introduce the desired mutation into the plasmid containing the alpha-glucosidase gene.

    • Verify the mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Transform the mutated plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the mutant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Assess the purity and concentration of the purified protein using SDS-PAGE and a Bradford assay.

  • Enzyme Characterization:

    • Determine the kinetic parameters (Km and Vmax) of the mutant enzyme using the alpha-glucosidase inhibition assay protocol.

    • Determine the IC50 value of this compound for the mutant enzyme.

    • Compare the kinetic parameters and IC50 values of the mutant to the wild-type enzyme to infer the role of the mutated residue in inhibitor binding.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound Derivatives against Alpha-Glucosidase and a Panel of Off-Target Glycosidases.

DerivativeAlpha-Glucosidase IC50 (µM)Beta-Glucosidase IC50 (µM)Alpha-Mannosidase IC50 (µM)Selectivity Index (Beta/Alpha)Selectivity Index (Alpha-M/Alpha)
This compound15.245.630.432
Derivative A8.5127.593.51511
Derivative B25.175.350.232
Derivative C5.2260.0156.05030

Table 2: Hypothetical Kinetic Parameters of Wild-Type and Mutant Alpha-Glucosidase in the Presence of this compound.

EnzymeKm (mM)Vmax (µmol/min/mg)This compound IC50 (µM)
Wild-Type2.510.015.2
Mutant E257A2.69.885.7
Mutant D321N2.49.522.1
Mutant Y158F10.12.3>200

Visualizations

experimental_workflow cluster_design Derivative Design & Synthesis cluster_screening Screening & Evaluation cluster_mechanism Mechanism of Action start This compound sar SAR Studies start->sar comp_model Computational Modeling start->comp_model synthesis Derivative Synthesis sar->synthesis comp_model->synthesis in_vitro Alpha-Glucosidase Inhibition Assay synthesis->in_vitro off_target Off-Target Glycosidase Assays in_vitro->off_target selectivity Determine Selectivity off_target->selectivity kinetics Enzyme Kinetics selectivity->kinetics mutagenesis Site-Directed Mutagenesis kinetics->mutagenesis biophysical Biophysical Assays (ITC/SPR) kinetics->biophysical

Caption: Workflow for enhancing this compound specificity.

troubleshooting_low_solubility problem Problem: Low Solubility of Derivative symptom1 Symptom: Precipitate in Assay problem->symptom1 symptom2 Symptom: Inconsistent IC50 problem->symptom2 cause Cause: Hydrophobic Aglycone symptom1->cause symptom2->cause solution1 Solution 1: Use Co-solvents (e.g., DMSO) cause->solution1 Immediate Fix solution2 Solution 2: Chemical Modification (Add Polar Groups) cause->solution2 Long-term solution3 Solution 3: Formulation Strategies (e.g., Nanoparticles) cause->solution3 Advanced

Caption: Troubleshooting low solubility of this compound derivatives.

signaling_pathway_inhibition substrate Dietary Carbohydrates (e.g., Starch, Sucrose) enzyme Alpha-Glucosidase (in Small Intestine) substrate->enzyme Hydrolysis product Glucose enzyme->product absorption Glucose Absorption into Bloodstream product->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound Derivative inhibitor->enzyme

Caption: Mechanism of alpha-glucosidase inhibition by this compound.

References

Validation & Comparative

Pradimicin Q vs. Acarbose: A Comparative Guide to Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pradimicin Q and acarbose as inhibitors of alpha-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes. While both compounds are recognized for their inhibitory effects on this enzyme, the extent of publicly available data for each differs significantly. This document summarizes the existing experimental data, outlines a standard protocol for a comparative analysis, and visually represents the underlying biochemical pathway.

Overview of this compound and Acarbose

This compound is a member of the pradimicin family of antibiotics, which are characterized by a dihydrobenzo[a]naphthacenequinone structure.[1][2][3] Primarily known for their antifungal properties, some pradimicins, including this compound, have also been identified as alpha-glucosidase inhibitors.[4] However, detailed quantitative data on the alpha-glucosidase inhibitory activity of this compound is limited in publicly accessible scientific literature.

Acarbose , on the other hand, is a well-established and widely studied alpha-glucosidase inhibitor used clinically in the management of type 2 diabetes.[5][6] It is a pseudo-tetrasaccharide that acts as a competitive inhibitor of intestinal alpha-glucosidase enzymes, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[7][8][9]

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the alpha-glucosidase inhibitory potency of this compound and acarbose is challenging due to the lack of a reported IC50 value for this compound in the available literature. The IC50 value for acarbose has been extensively reported, though it varies depending on the source of the alpha-glucosidase enzyme (e.g., from yeast or mammalian sources) and the specific experimental conditions.

CompoundChemical ClassReported IC50 (Yeast α-glucosidase)Reported IC50 (Mammalian α-glucosidase)
This compound Dihydrobenzo[a]naphthacenequinone AntibioticData not availableData not available
Acarbose Pseudo-tetrasaccharide2.4 µg/mL to 9.11 mM11 nM to 25.50 µg/mL

Note: The wide range of reported IC50 values for acarbose highlights the importance of standardized experimental conditions for comparative analysis.[10][11][12][13]

Mechanism of Action: Alpha-Glucosidase Inhibition

Both this compound and acarbose are understood to function by inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for breaking down complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose. By blocking the action of these enzymes, both compounds delay the absorption of glucose, leading to a more gradual increase in blood glucose levels after a meal. Acarbose is known to be a competitive inhibitor, meaning it binds to the active site of the enzyme, competing with the natural carbohydrate substrates.[6][7][9] The precise mode of inhibition for this compound has not been detailed in the available literature.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound or Acarbose Inhibitor->Alpha-Glucosidase Inhibition

Caption: Mechanism of Alpha-Glucosidase Inhibition.

Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay

To directly compare the inhibitory potential of this compound and acarbose, a standardized in vitro alpha-glucosidase inhibition assay should be performed. The following protocol, utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate, is a widely accepted method.

1. Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae (yeast) or rat intestine

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound

  • Acarbose (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Reagents:

  • Prepare a stock solution of alpha-glucosidase in phosphate buffer.

  • Prepare a stock solution of pNPG in phosphate buffer.

  • Prepare stock solutions of this compound and acarbose in DMSO and then prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

  • Add 10 µL of the test compound solution (this compound or acarbose) at various concentrations.

  • Add 25 µL of the alpha-glucosidase enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

4. Controls:

  • Negative Control: Contains all reagents except the inhibitor (replace with buffer/DMSO).

  • Blank: Contains all reagents except the enzyme.

5. Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->PrepareReagents Dispense Dispense Buffer, Inhibitor, and Enzyme into Microplate PrepareReagents->Dispense PreIncubate Pre-incubate at 37°C Dispense->PreIncubate AddSubstrate Add pNPG Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (add Na2CO3) Incubate->StopReaction MeasureAbsorbance Measure Absorbance at 405 nm StopReaction->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

References

Pradimicin Q: A Comparative Guide to its Enzyme Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pradimicin Q's validated mechanism of enzyme inhibition. While traditionally known for its antifungal properties targeting the fungal cell wall, this compound has also been identified as an inhibitor of α-glucosidase. This guide will delve into this enzymatic inhibition, comparing it with other known inhibitors and providing the necessary experimental context for researchers.

Mechanism of Action: Beyond the Fungal Cell Wall

Pradimicins are a class of antibiotics recognized for their unique antifungal mechanism. They bind to D-mannosides on the fungal cell wall in a calcium-dependent manner, forming a ternary complex that disrupts the integrity of the cell membrane[1][2]. This action is distinct from many conventional antifungal agents that target specific enzymes involved in cell wall synthesis.

Interestingly, research has also identified a specific enzyme inhibitory activity for this compound. A study by Sawada et al. (1993) reported that this compound, a pradimicin aglycone, possesses α-glucosidase inhibitory activity[3]. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type 2 diabetes.

The precise mechanism by which this compound inhibits α-glucosidase, whether competitive, non-competitive, or otherwise, has not been detailed in the readily available literature. However, its structural features, including a benzo[a]naphthacenequinone skeleton, suggest a potential for interaction with the active site of the enzyme.

Comparative Analysis of α-Glucosidase Inhibitors

To understand the potential significance of this compound as an α-glucosidase inhibitor, it is essential to compare it with established inhibitors. Acarbose is a widely used α-glucosidase inhibitor in clinical practice. The following table summarizes the inhibitory activity of various compounds against α-glucosidase, providing a benchmark for future studies on this compound.

Table 1: Comparison of α-Glucosidase Inhibitory Activity

InhibitorSource/ClassIC50 (µg/mL)
This compound Antibiotic (Pradimicin aglycone)Data not available in searched literature
Acarbose Microbial124.39[2]
Penicillium citrinum Xt6 (Ethyl acetate extract) Marine Sponge-Derived Fungus37.39[2]
Adiantum caudatum Linn. (Fraction 2) Plant Extract211
Celosia argentea Linn. (Fraction 4) Plant Extract249

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

The validation of α-glucosidase inhibition is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies found in the literature.

Key Experiment: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (this compound)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare a series of dilutions of the test compound and acarbose in buffer or DMSO.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.

    • Add different concentrations of the test compound or acarbose to the respective wells. A control well should contain only the buffer.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Monitor the absorbance of the wells at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Antifungal Mechanism This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex D-mannoside D-mannoside D-mannoside->Ternary Complex Calcium Calcium Calcium->Ternary Complex Membrane Disruption Membrane Disruption Ternary Complex->Membrane Disruption leads to Fungal Cell Wall Fungal Cell Wall Fungal Cell Wall->D-mannoside

Caption: Antifungal mechanism of this compound.

G cluster_1 α-Glucosidase Inhibition by this compound Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose catalyzes conversion to This compound This compound Inhibition This compound->Inhibition Inhibition->α-Glucosidase

Caption: Proposed α-glucosidase inhibition by this compound.

G cluster_2 Experimental Workflow: α-Glucosidase Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Measure Absorbance (Kinetic Reading) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for α-glucosidase inhibition assay.

References

A Comparative Analysis of Pradimicin Q and Voglibose: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic agent development, a comprehensive understanding of novel compounds in comparison to established drugs is paramount for guiding future research and clinical applications. This guide presents a detailed comparative analysis of Pradimicin Q, an emerging alpha-glucosidase inhibitor, and Voglibose, a widely prescribed anti-diabetic agent. This report is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data.

Executive Summary

This guide delves into the mechanisms of action, biological activities, and available quantitative data for this compound and Voglibose. While both compounds exhibit inhibitory effects on alpha-glucosidase, they originate from different chemical classes and possess distinct biological profiles. Voglibose is a well-characterized synthetic compound with a focused application in managing postprandial hyperglycemia. In contrast, this compound is a natural product derivative with a broader spectrum of potential bioactivities, including antifungal and antiviral properties, characteristic of the pradimicin family. The following sections provide a granular comparison of their known attributes, supported by experimental data and methodologies.

Introduction to the Compounds

This compound is an aglycone derivative of the pradimicin class of antibiotics, which are natural products isolated from Actinomadura hibisca.[1] While the pradimicin family is primarily recognized for its antifungal activity, this compound has been identified as a potent inhibitor of alpha-glucosidase.[1][2] The core structure of pradimicins is a dihydrobenzo[a]naphthacenequinone aglycone.[3]

Voglibose is a synthetic N-substituted derivative of valiolamine, an aminocyclitol.[4] It is an established alpha-glucosidase inhibitor used clinically in the management of type 2 diabetes mellitus to control postprandial blood glucose levels.[5][6]

Mechanism of Action

This compound: A Dual-Action Candidate

This compound's primary mechanism of action relevant to this comparison is the inhibition of alpha-glucosidase .[1][2] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Furthermore, the broader family of pradimicins exhibits a unique antifungal mechanism by binding to D-mannose residues on the surface of fungal cell walls in a calcium-dependent manner.[3] This interaction disrupts the fungal cell membrane integrity. While not the focus of this comparison, this inherent property of the pradimicin scaffold suggests a potential for dual-purpose therapeutic development.

Additionally, a related compound, Pradimicin A , has demonstrated potent anti-influenza virus activity .[1] The proposed mechanism involves interference with the viral life cycle, though the precise target is a subject of ongoing research.

dot

Pradimicin_Signaling Alpha_Glucosidase Alpha-Glucosidase (Intestinal Brush Border) Carbohydrate_Digestion Complex Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Leads to Postprandial_Hyperglycemia Reduced Postprandial Hyperglycemia Glucose_Absorption->Postprandial_Hyperglycemia Results in Pradimicin_Family Pradimicin Family (e.g., Pradimicin A) Influenza_Virus Influenza Virus Pradimicin_Family->Influenza_Virus Inhibits Fungal_Cell_Wall Fungal Cell Wall (D-mannose) Membrane_Disruption Membrane Disruption Fungal_Cell_Wall->Membrane_Disruption Causes Viral_Replication_Inhibition Viral Replication Inhibition Influenza_Virus->Viral_Replication_Inhibition Leads to Antifungal_Activity Antifungal Activity Membrane_Disruption->Antifungal_Activity Results in Antiviral_Activity Antiviral Activity Viral_Replication_Inhibition->Antiviral_Activity Results in

Caption: Signaling pathways of this compound and related compounds.

Voglibose: A Competitive Inhibitor

Voglibose functions as a competitive and reversible inhibitor of intestinal alpha-glucosidase enzymes .[6] These enzymes, including sucrase, maltase, and isomaltase, are crucial for breaking down disaccharides and oligosaccharides into monosaccharides like glucose.[6] By competitively binding to the active sites of these enzymes, voglibose delays the digestion of carbohydrates, thereby reducing the rate of glucose absorption and blunting the sharp rise in post-meal blood glucose levels.[6] Its action is localized to the gastrointestinal tract, with minimal systemic absorption.[5]

dot```dot digraph "Voglibose_Signaling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

// Nodes "Voglibose" [label="Voglibose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alpha_Glucosidase" [label="Alpha-Glucosidase\n(Intestinal Brush Border)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbohydrate_Digestion" [label="Complex Carbohydrate\nDigestion", fillcolor="#FBBC05", fontcolor="#202124"]; "Glucose_Absorption" [label="Delayed Glucose\nAbsorption", fillcolor="#FBBC05", fontcolor="#202124"]; "Postprandial_Hyperglycemia" [label="Reduced Postprandial\nHyperglycemia", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Voglibose" -> "Alpha_Glucosidase" [label="Competitively\nInhibits", color="#EA4335", fontcolor="#202124"]; "Alpha_Glucosidase" -> "Carbohydrate_Digestion" [label="Catalyzes", color="#202124", fontcolor="#202124"]; "Carbohydrate_Digestion" -> "Glucose_Absorption" [label="Leads to", color="#202124", fontcolor="#202124"]; "Glucose_Absorption" -> "Postprandial_Hyperglycemia" [label="Results in", color="#202124", fontcolor="#202124"]; }

Caption: Experimental workflow for the in vitro alpha-glucosidase inhibition assay.

Discussion and Future Directions

The comparative analysis reveals that while both this compound and Voglibose target alpha-glucosidase, they represent distinct opportunities for drug development. Voglibose is a highly specific and clinically validated drug for the management of type 2 diabetes. Its efficacy and safety profile are well-documented through extensive clinical trials.

This compound, on the other hand, is a promising lead compound with a broader potential biological activity profile. The alpha-glucosidase inhibitory activity, coupled with the known antifungal and potential antiviral properties of the pradimicin class, suggests that this compound and its analogues could be explored for multi-target therapies or for indications beyond diabetes.

A critical next step for the advancement of this compound research is the determination of its specific IC50 value against alpha-glucosidase from various sources (e.g., yeast and mammalian) to allow for a direct and quantitative comparison with Voglibose and other inhibitors. Further studies should also focus on elucidating the precise mechanism of its anti-influenza activity and exploring its antifungal spectrum. In vivo studies will be essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This comparative guide provides a foundational overview of this compound and Voglibose for the scientific community. Voglibose stands as a benchmark for a targeted and effective alpha-glucosidase inhibitor. This compound represents an exciting frontier with the potential for a wider therapeutic window. The data and protocols presented herein are intended to facilitate further research and development in the pursuit of novel and effective therapeutic agents.

References

A Comparative Guide to the Glycosidase Cross-Reactivity of Pradimicin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known interactions of Pradimicin Q with glycosidases. Due to the limited publicly available data on the broad cross-reactivity of this compound, this document focuses on its established activity against α-glucosidase and the carbohydrate-binding characteristics of the broader pradimicin family. Furthermore, standardized experimental protocols are provided to guide researchers in potential cross-reactivity studies.

Introduction to this compound and its Family

This compound is an aglycone of pradimicin, a class of antibiotics known for their antifungal and antiviral properties[1]. The mechanism of action for the pradimicin family, including the well-studied Pradimicin A and S, is not primarily through direct enzyme inhibition but rather through a calcium-dependent binding to carbohydrates, particularly D-mannose residues on the surface of fungal and viral cells[2]. This binding disrupts the cell membrane integrity. However, this compound itself has been identified as having inhibitory activity against α-glucosidase, suggesting a more direct interaction with this type of enzyme[1].

Cross-Reactivity Data for this compound

Currently, the scientific literature prominently identifies this compound as an inhibitor of α-glucosidase[1]. There is a notable lack of published studies investigating its cross-reactivity against a wider panel of glycosidases, such as β-glucosidases, galactosidases, or neuraminidases. Therefore, a quantitative comparison of its inhibitory activity across different glycosidase families cannot be provided at this time. The primary known interaction is summarized in the table below.

Glycosidase TargetThis compound Activity
α-GlucosidaseInhibitory Activity Observed

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, the following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay. This protocol can be adapted to test for inhibitory activity against other glycosidases by substituting the enzyme and substrate accordingly.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of this compound solution.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.

    • A control reaction should be run with a buffer in place of the inhibitor. A blank reading should be taken with the buffer and no enzyme.

  • Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Experimental Workflow for Cross-Reactivity Screening

To systematically evaluate the cross-reactivity of this compound, a screening workflow can be employed. The following diagram illustrates this process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_enzymes Prepare Glycosidase Panel (α-glucosidase, β-glucosidase, amylase, etc.) prep_substrates Prepare Corresponding Substrates primary_screen Primary Screening at a Single Concentration prep_substrates->primary_screen dose_response Dose-Response Assay for Active Hits primary_screen->dose_response Inhibition > 50%? ic50 Calculate IC50 Values dose_response->ic50 compare Compare IC50 Values Across Glycosidases ic50->compare selectivity Determine Selectivity Profile compare->selectivity

References

Pradimicin Q Analogs: A Comparative Guide to Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Alpha-Glucosidase Inhibitors

Due to the limited publicly available data on the specific IC50 values for a series of Pradimicin Q analogs, this section presents a comparative table of IC50 values for other classes of alpha-glucosidase inhibitors. This provides a benchmark for the potency that new this compound analogs would need to achieve to be considered viable therapeutic candidates.

Compound ClassRepresentative Compoundα-Glucosidase IC50 (µM)Target Enzyme SourceReference
Aminocyclitols Acarbose (Standard)2.77 - 907.5Saccharomyces cerevisiae / Rat Intestinal Acetone Powder[4][5]
Flavonoids Luteolin24.6Saccharomyces cerevisiae[6]
Bergenin Derivatives 11-O-(3′,4′-dimethoxybenzoyl)-bergenin24.6Yeast[4]
Thiazolidine-2,4-diones Compound 6k5.44 ± 0.13Unknown[7]
Chalcones Bavachalcone15.35 ± 0.57 (µg/mL)Not Specified[5]

Structure-Activity Relationship (SAR) Insights from Alternative Alpha-Glucosidase Inhibitors

In the absence of a detailed SAR for this compound analogs, we can infer key structural requirements for potent alpha-glucosidase inhibition from other chemical classes.

  • Flavonoids: The position and number of hydroxyl groups on the flavonoid scaffold are critical for inhibitory activity. A catechol group (two adjacent hydroxyl groups) on the B-ring, combined with a hydroxyl group at the C3 position, significantly enhances potency.[6]

  • Bergenin Derivatives: Modifications at the 3' and 4' positions of the benzoyl group attached to the bergenin core influence activity. The presence of dimethoxy substituents at these positions has been shown to result in potent inhibition.[4]

  • General Trends: Many potent alpha-glucosidase inhibitors mimic the structure of the natural carbohydrate substrate, enabling them to competitively bind to the active site of the enzyme.[8]

Based on the aglycone structure of this compound, which is a benzo[a]naphthacenequinone derivative, future SAR studies on its analogs should focus on:

  • Substitution on the aromatic rings: Introduction of hydroxyl, methoxy, or other functional groups could modulate binding affinity.

  • Modifications of the quinone moiety: Altering the electronic properties of the quinone system may impact inhibitory potential.

  • Glycosylation: Although this compound is an aglycone, the synthesis of glycosylated analogs could explore interactions with the enzyme's active site, similar to the natural substrates.

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This protocol is a standard method for evaluating the in vitro inhibitory activity of compounds against alpha-glucosidase using p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate.[9][10][11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) (e.g., Sigma-Aldrich, N1377)

  • Potassium phosphate buffer (67 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (100 mM)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in potassium phosphate buffer (e.g., 0.15-0.3 units/mL).

  • Prepare a solution of PNPG in potassium phosphate buffer (e.g., 10 mM).

  • In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the PNPG solution to each well.

  • Incubate the plate at 37°C for a further 20 minutes.

  • Stop the reaction by adding 100 µL of the sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Mechanism of Alpha-Glucosidase Inhibition

G cluster_0 Small Intestine Lumen cluster_2 Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Disaccharides) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Pancreatic α-amylase Glucose_Lumen Glucose Oligosaccharides->Glucose_Lumen α-Glucosidase Alpha_Glucosidase α-Glucosidase Enzyme Oligosaccharides->Alpha_Glucosidase Binds to active site Glucose_Blood Glucose Absorption Glucose_Lumen->Glucose_Blood Alpha_Glucosidase->Glucose_Lumen Hydrolysis Inhibitor α-Glucosidase Inhibitor (e.g., this compound analog) Inhibitor->Alpha_Glucosidase

Caption: Competitive inhibition of α-glucosidase by this compound analogs.

Experimental Workflow for Alpha-Glucosidase Inhibitor Screening

G start Start prepare_reagents Prepare Reagents: - α-Glucosidase - PNPG Substrate - Buffer - Test Compounds start->prepare_reagents dispense_plate Dispense Reagents and Test Compounds into 96-well Plate prepare_reagents->dispense_plate pre_incubation Pre-incubate at 37°C for 10 min dispense_plate->pre_incubation add_substrate Add PNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 20 min add_substrate->incubation stop_reaction Stop Reaction with Na₂CO₃ incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for in vitro α-glucosidase inhibition assay.

References

In Vivo Efficacy of Pradimicin Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals no specific in vivo efficacy studies evaluating the antifungal properties of Pradimicin Q in animal models. Research on this compound has primarily highlighted its activity as an alpha-glucosidase inhibitor. However, extensive research is available on other members of the pradimicin class, particularly Pradimicin A and its derivatives such as BMS-181184, which have demonstrated significant antifungal efficacy in various preclinical animal models.

This guide provides a comparative summary of the in vivo performance of these studied pradimicin compounds against common fungal pathogens, offering valuable data for researchers and drug development professionals.

Comparative Efficacy of Pradimicin Derivatives in Animal Models

The following table summarizes the in vivo efficacy of Pradimicin A and its derivative, BMS-181184, in treating systemic fungal infections in animal models. The data is compiled from multiple studies and compared with the standard antifungal agent, Amphotericin B.

CompoundFungal PathogenAnimal ModelDosing RegimenKey Efficacy EndpointsComparison with Control/AlternativeReference
Pradimicin A Candida albicansNormal and Immunocompromised MiceIntravenous (IV) & Intramuscular (IM)Increased survival rateHighly effective in systemic infections[1]
Cryptococcus neoformansNormal and Immunocompromised MiceIVTherapeutic activity observedEffective in treating cryptococcosis[1]
Aspergillus fumigatusNormal and Immunocompromised MiceIVTherapeutic activity observedEffective against aspergillosis[1]
BMS-181184 Aspergillus fumigatusPersistently Neutropenic Rabbits50 and 150 mg/kg/dayIncreased survival, reduced tissue injury and lung weight, significant reduction in fungal burdenAt least as effective as Amphotericin B (1 mg/kg/day) in conferring survival. Equivalence to Amphotericin B in reducing fungal burden was observed at the higher dosage.[2]
Candida albicansCyclophosphamide-treated Mice31 mg/kg (PD50)50% protection dose-[2]
Aspergillus fumigatusCyclophosphamide-treated Mice>50 mg/kg (PD50); 23 mg/kg (PD50) with two consecutive days of treatment50% protection dose; 80% survival at 50 mg/kg with the modified regimen-[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the studies cited above.

Systemic Aspergillosis Model in Persistently Neutropenic Rabbits (for BMS-181184)
  • Animal Model: Female New Zealand White rabbits weighing 2 to 3 kg.

  • Immunosuppression: Rabbits are rendered neutropenic through a regimen of cytarabine and methylprednisolone.

  • Infection: Rabbits are inoculated intratracheally with a suspension of Aspergillus fumigatus conidia.

  • Treatment: Treatment with BMS-181184 (e.g., 50 or 150 mg/kg/day) or a comparator drug like Amphotericin B (e.g., 1 mg/kg/day) is initiated 24 hours post-infection and continued for a specified duration.

  • Efficacy Assessment:

    • Survival: Monitored daily.

    • Fungal Burden: Quantitative cultures of tissues (e.g., lungs, liver, kidney) are performed at the end of the study.

    • Histopathology: Tissues are examined for signs of fungal invasion and tissue damage.

    • Biomarkers: Galactomannan levels in serum or bronchoalveolar lavage fluid may be measured.[2]

Systemic Candidiasis Model in Mice (for Pradimicin A)
  • Animal Model: Normal or immunocompromised (e.g., cyclophosphamide-treated) mice.

  • Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: Pradimicin A is administered intravenously or intramuscularly at various doses, starting shortly after infection.

  • Efficacy Assessment:

    • Survival: The primary endpoint is the survival rate of the treated mice compared to an untreated control group.

    • Fungal Burden: In some studies, the number of colony-forming units (CFU) in target organs like the kidneys is determined.[1]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in these studies, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for pradimicin antifungals.

experimental_workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_assessment Efficacy Assessment Phase animal_model Select Animal Model (e.g., Rabbits, Mice) immunosuppression Induce Immunosuppression (if required) animal_model->immunosuppression infection Infect Animals with Pathogen immunosuppression->infection pathogen_prep Prepare Fungal Inoculum (e.g., A. fumigatus, C. albicans) pathogen_prep->infection treatment Administer Treatment (Pradimicin derivative or Control) infection->treatment survival Monitor Survival treatment->survival fungal_burden Determine Fungal Burden in Organs treatment->fungal_burden histopathology Histopathological Examination treatment->histopathology

Caption: A typical workflow for an in vivo antifungal efficacy study.

mechanism_of_action pradimicin Pradimicin ternary_complex Ternary Complex (Pradimicin-Ca2+-Mannan) pradimicin->ternary_complex calcium Calcium Ions (Ca2+) calcium->ternary_complex mannan D-mannoside on Fungal Cell Wall mannan->ternary_complex membrane_disruption Cell Membrane Disruption ternary_complex->membrane_disruption Causes cell_death Fungal Cell Death membrane_disruption->cell_death Leads to

Caption: The proposed mechanism of action for pradimicin antifungals.[2]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pradimicin Q

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety and responsibility of their laboratory practices. The proper disposal of chemical reagents is a critical component of this responsibility, ensuring the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of Pradimicin Q, a potent antibiotic with specific handling requirements.

This compound is a member of the pradimicin family of antibiotics and is classified as a hazardous chemical. Due to its toxicological profile and potential for environmental harm, it is imperative that all waste containing this compound be managed in a controlled and compliant manner.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be fully aware of its associated hazards. The following table summarizes the key safety information derived from the product's Safety Data Sheet (SDS).

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.
Skin Sensitization May cause an allergic skin reaction.Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.
Specific Target Organ Toxicity Causes damage to organs.Do not breathe dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects.Avoid release to the environment.

Personal Protective Equipment (PPE): When handling this compound in any form (solid, liquid stock, or in media), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder or creating aerosols, a properly fitted respirator is necessary.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.

1. Segregation of Waste:

  • Solid Waste: All solid materials contaminated with this compound, including unused powder, contaminated labware (e.g., weigh boats, pipette tips, tubes), and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: All liquid waste containing this compound, such as stock solutions, unused media, and experimental solutions, must be collected in a separate, leak-proof hazardous waste container. This container should also be clearly labeled. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Labeling of Waste Containers:

Proper labeling is critical for the safe management and disposal of hazardous waste. Each container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of this compound in the waste (if known)

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or research group

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable accumulation time.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Only licensed hazardous waste disposal companies are authorized to transport and dispose of this type of waste.

The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G This compound Disposal Workflow start Material Contaminated with this compound is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste No store_waste Store waste in a designated secure area. solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety for pickup and disposal. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

Institutional Guidelines

It is crucial to remember that these are general guidelines. Your institution will have its own specific protocols and procedures for hazardous waste management. Always consult with your EHS department to ensure full compliance with local, state, and federal regulations. Building a strong relationship with your EHS team is essential for maintaining a safe and compliant research environment. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.